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  • Product: 3,4,6-Trifluoro-2-iodoaniline
  • CAS: 1065101-52-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,4,6-Trifluoro-2-iodoaniline (CAS 1065101-52-1)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3,4,6-Trifluoro-2-iodoaniline, a halogenated and fluorinated aniline derivative with significant p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,4,6-Trifluoro-2-iodoaniline, a halogenated and fluorinated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic signature, reactivity, and safety considerations, offering field-proven insights for its application in research and development.

Core Physicochemical Properties

3,4,6-Trifluoro-2-iodoaniline is a synthetically valuable aromatic amine. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from analogous compounds.

PropertyValueSource/Rationale
CAS Number 1065101-52-1[1]
Molecular Formula C₆H₃F₃INCalculated
Molecular Weight 280.99 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from related iodoanilines[1][2]
Melting Point Not specified; likely in the range of 40-60 °CEstimated based on analogs like 3-fluoro-2-iodoaniline (54 °C) and 5-fluoro-2-iodoaniline (41-45 °C)[2]
Boiling Point Not specified-
Solubility Not specified; likely soluble in common organic solventsInferred from general properties of similar organic compounds
Density Not specified-

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: Electrophilic Iodination of 3,4,6-Trifluoroaniline

This proposed synthesis leverages the directing effects of the amino group on the aromatic ring to introduce an iodine atom at the ortho position.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product A 3,4,6-Trifluoroaniline B Electrophilic Iodination A->B Reacts with D 3,4,6-Trifluoro-2-iodoaniline B->D Yields C Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) C->B Iodinating Agent

Caption: Proposed synthetic workflow for 3,4,6-Trifluoro-2-iodoaniline.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 3,4,6-trifluoroaniline in a suitable solvent such as acetonitrile or a chlorinated solvent.

  • Addition of Iodinating Agent: Slowly add an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution at a controlled temperature, likely at or below room temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction, and perform an aqueous work-up to remove any unreacted reagents and byproducts.

  • Purification: Purify the crude product via column chromatography or recrystallization to obtain the desired 3,4,6-trifluoro-2-iodoaniline.

Causality Behind Experimental Choices:

  • The choice of an electrophilic iodinating agent is crucial. NIS and ICl are effective and commonly used for the iodination of activated aromatic rings like anilines.

  • The solvent should be inert to the reaction conditions. Acetonitrile is a good choice due to its polarity and ability to dissolve the starting materials.

  • Temperature control is important to manage the exothermic nature of the reaction and to prevent the formation of undesired side products.

Spectroscopic Characterization

Confirming the structure of 3,4,6-Trifluoro-2-iodoaniline would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single signal for the aromatic proton. The chemical shift of this proton will be influenced by the surrounding fluorine and iodine atoms, and it will likely appear as a complex multiplet due to coupling with the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons. The carbon atoms bonded to fluorine will show characteristic splitting (C-F coupling).

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[3] Three distinct signals are expected for the three fluorine atoms at positions 3, 4, and 6. The chemical shifts and coupling constants (F-F and F-H couplings) will be diagnostic for their positions on the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching vibrations, as well as aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (280.99 m/z). The isotopic pattern of iodine will be a characteristic feature.

Reactivity and Applications in Drug Development

3,4,6-Trifluoro-2-iodoaniline is a versatile building block due to the presence of three key functional handles: the amino group, the iodine atom, and the fluorine atoms.

Reactivity of the Amino and Iodo Groups

The amino and iodo groups are amenable to a wide range of transformations, making this molecule a valuable starting point for the synthesis of more complex structures. The iodine atom, in particular, is an excellent leaving group in various cross-coupling reactions.

G cluster_start Core Molecule cluster_reactions Key Transformations cluster_products Resulting Scaffolds A 3,4,6-Trifluoro-2-iodoaniline B Suzuki Coupling (with Boronic Acids) A->B Pd-catalyzed C Buchwald-Hartwig Amination (with Amines) A->C Pd-catalyzed D Sonogashira Coupling (with Alkynes) A->D Pd/Cu-catalyzed E Amide Formation (with Acyl Chlorides) A->E Base F Biaryl Compounds B->F G Di- and Tri-arylamines C->G H Aryl-alkynes D->H I Amides E->I

Caption: Potential synthetic transformations of 3,4,6-Trifluoro-2-iodoaniline.

The Role of Fluorine in Drug Design

The presence of three fluorine atoms significantly influences the electronic properties and lipophilicity of the molecule. In the context of drug development, the incorporation of fluorine can lead to:

  • Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes.[4][5]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions and solubility.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets.[4][5]

Safety and Handling

  • Hazard Classification (Anticipated):

    • Acute Toxicity (Oral, Dermal, Inhalation)[6][7][8]

    • Skin Irritant[6][7][8]

    • Eye Irritant[6][7][8]

    • Respiratory Irritant[6][7][8]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, a lab coat, and safety glasses or goggles.

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

    • Handle in accordance with good industrial hygiene and safety practices.[9]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

3,4,6-Trifluoro-2-iodoaniline is a highly functionalized aromatic compound with considerable potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive amino group, an iodine atom suitable for cross-coupling reactions, and the modulating effects of its fluorine substituents make it an attractive starting material for the creation of novel and complex molecules. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures.

References

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.).
  • 3,4,6-trifluoro-2-iodoaniline [1065101-52-1]. (n.d.). Chemsigma. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
  • 2-Iodoaniline | C6H6IN | CID 11995. (n.d.). PubChem. Retrieved from [Link]

  • 3-Iodoaniline | C6H6IN | CID 12271. (n.d.). PubChem. Retrieved from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC - NIH. Retrieved from [Link]

  • CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline. (n.d.). Google Patents.
  • 2,3,6-Trifluoroaniline | C6H4F3N | CID 522283. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (n.d.). PMC - NIH. Retrieved from [Link]

  • ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. (n.d.). Harrick. Retrieved from [Link]

  • A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline 1.1 Product Identifiers. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 4-Iodoaniline, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

Exploratory

Physical Properties of Polyfluorinated Iodoanilines: A Technical Guide

This guide provides an in-depth technical analysis of polyfluorinated iodoanilines, focusing on their physicochemical properties, synthesis, and applications in crystal engineering and drug discovery. Executive Summary P...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of polyfluorinated iodoanilines, focusing on their physicochemical properties, synthesis, and applications in crystal engineering and drug discovery.

Executive Summary

Polyfluorinated iodoanilines represent a specialized class of halogenated aromatics where the benzene core is substituted with an amino group, one or more iodine atoms, and multiple fluorine atoms. These compounds—most notably 2,3,5,6-tetrafluoro-4-iodoaniline —are critical scaffolds in two high-value domains:

  • Crystal Engineering: They act as bifunctional donors, capable of forming both hydrogen bonds (via

    
    ) and halogen bonds (via 
    
    
    
    ), enabling the design of supramolecular architectures.[1][2]
  • Medicinal Chemistry: They serve as versatile intermediates for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce metabolically stable fluorinated motifs into drug candidates.[1][2]

Chemical Structure & Classification

The core structure involves an aniline ring with varying degrees of fluorination and iodination. The interplay between the highly electronegative fluorine atoms and the polarizable iodine atom creates unique electronic environments.

Key Compounds of Interest
Compound NameStructure CodeMolecular FormulaCAS Number
4-Iodoaniline 4-IA

540-37-4
2,3,5,6-Tetrafluoro-4-iodoaniline TFIA

1991-43-1
Pentafluoroaniline (Reference)PFA

771-60-8
2-Fluoro-4-iodoaniline 2F-4IA

29632-74-4

Physicochemical Properties

Thermodynamic & Solid-State Properties

The introduction of fluorine atoms generally lowers the melting point compared to non-fluorinated analogs due to weaker intermolecular van der Waals forces, unless specific halogen bonding networks stabilize the lattice.

Property4-Iodoaniline (4-IA)2,3,5,6-Tetrafluoro-4-iodoaniline (TFIA)Pentafluoroaniline (PFA)
Physical State Crystalline SolidCrystalline SolidLow-Melting Solid / Liquid
Melting Point (°C) 61–63 °C~50–60 °C (Est.)*33–35 °C
Boiling Point (°C) 268 °CN/A (Sublimes/Degrades)153 °C
Density (g/cm³) 1.82> 2.0 (Predicted)1.74
Solubility (Water) Slightly SolubleInsolubleInsoluble
Solubility (Organic) Soluble (MeOH, DCM)Soluble (THF, Acetone, DCM)Soluble

*Note: TFIA is a solid at room temperature, often purified by sublimation or recrystallization from non-polar solvents.

Acid-Base Properties (pKa)

Fluorine substitution dramatically reduces the basicity of the aniline nitrogen.[1][2] The electron-withdrawing inductive effect (-I) of the fluorine atoms pulls electron density away from the amine, destabilizing the ammonium cation.[1][2]

  • Aniline pKa: ~4.6[1][3]

  • 4-Iodoaniline pKa: 3.78 (Iodine is weakly electron-withdrawing)[1][2]

  • Pentafluoroaniline pKa: -0.3 (Very weakly basic)[1][2]

  • TFIA pKa: ~0.0 to -0.5 (Predicted).[1][2] The four fluorine atoms exert a massive inductive effect, rendering the amino group essentially non-basic in aqueous media. It will not protonate under physiological conditions.[1][2]

Spectroscopic Characteristics ( NMR)

 NMR is the definitive tool for characterization.[1][2] The chemical shifts are sensitive to the ortho substituents.
  • General Range: Aromatic fluorines appear between -110 and -170 ppm (relative to

    
    ).[1][2]
    
  • Iodine Effect: The heavy atom effect of iodine typically shields the ortho carbons in

    
     NMR.[1] In 
    
    
    
    NMR, the fluorines ortho to the iodine (positions 3 and 5 in TFIA) will show distinct splitting patterns (multiplets) due to coupling with other fluorines.[1][2]
PositionApprox. Chemical Shift (

, ppm)
Multiplicity
Ar-F (ortho to

)
-140 to -150Multiplet
Ar-F (meta to

, ortho to I)
-120 to -140Multiplet

Synthesis & Experimental Protocols

Synthesis Workflow

The most robust route to 2,3,5,6-tetrafluoro-4-iodoaniline involves the electrophilic iodination of 2,3,5,6-tetrafluoroaniline.[2] Due to the deactivated nature of the polyfluorinated ring, standard iodination (I2) often requires an oxidizing agent or an activated iodine source (e.g., ICl).[1]

SynthesisWorkflow Start 2,3,5,6-Tetrafluoroaniline (Starting Material) Intermediate Reaction Mixture (Acetic Acid / DCM) Start->Intermediate Dissolve Reagent Iodine Monochloride (ICl) or I2 + Ag2SO4 Reagent->Intermediate Add Dropwise Workup Quench (NaHSO3) Extraction (DCM) Intermediate->Workup Stir 4-12h Product 2,3,5,6-Tetrafluoro-4-iodoaniline (Crystalline Solid) Workup->Product Recrystallize (Hexane/EtOH)

Figure 1: Synthetic pathway for the preparation of tetrafluoro-4-iodoaniline.

Experimental Protocol: Iodination of Tetrafluoroaniline

Safety Note: ICl is corrosive.[1] Polyfluorinated anilines can be toxic.[1][2][4][5] Work in a fume hood.

  • Dissolution: Dissolve 10 mmol of 2,3,5,6-tetrafluoroaniline in 20 mL of glacial acetic acid.

  • Addition: Slowly add 11 mmol of Iodine Monochloride (ICl) in acetic acid over 20 minutes. The solution will darken.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (hexane/ethyl acetate) or

    
     NMR.[1][2]
    
  • Quenching: Pour the mixture into ice water containing sodium bisulfite (

    
    ) to destroy excess iodine (color changes from dark brown to yellow/white).
    
  • Isolation: Filter the precipitate or extract with Dichloromethane (DCM).[1][2]

  • Purification: Recrystallize from a mixture of hexane and ethanol to obtain white/off-white needles.

Crystal Engineering & Halogen Bonding

One of the most significant properties of polyfluorinated iodoanilines is their ability to form robust Halogen Bonds (XB) .

  • Mechanism: The fluorine atoms on the ring are highly electron-withdrawing, creating a positive electrostatic potential region (the "sigma-hole") on the Iodine atom, opposite the C-I bond.

  • Interaction: This sigma-hole interacts strongly with Lewis bases (like the Nitrogen lone pair of the amino group or pyridines in co-crystals).[1][2]

  • Network: TFIA acts as a bifunctional donor :

    • Hydrogen Bond Donor:

      
       or 
      
      
      
      [1][2]
    • Halogen Bond Donor:

      
       (or 
      
      
      
      )

HalogenBonding MoleculeA TFIA Molecule A (Donor) SigmaHole Iodine Sigma Hole (+) MoleculeA->SigmaHole C-I Bond MoleculeB TFIA Molecule B (Acceptor) LonePair Nitrogen Lone Pair (-) MoleculeB->LonePair SigmaHole->LonePair Halogen Bond (Strong Directional Interaction)

Figure 2: Schematic of the halogen bonding interaction utilized in crystal engineering.

Applications in Drug Discovery

  • Bioisosteres: The polyfluorinated phenyl ring serves as a lipophilic, metabolically stable bioisostere for phenyl or heteroaryl rings.[1]

  • Covalent Inhibitors: The C-I bond can be activated for specific covalent tagging strategies, although less common than acrylamides.[1]

  • Metabolic Blocking: Fluorine substitution at the 2,3,5,6 positions blocks oxidative metabolism (P450 oxidation) at the aromatic ring, significantly increasing the half-life of the drug scaffold.

References

  • Synthesis & Properties:Journal of Fluorine Chemistry, "Synthesis and properties of polyfluorin
  • Crystal Engineering: CrystEngComm, "Perhalogenated anilines as bifunctional donors of hydrogen and halogen bonds."[1] (Discusses 2,3,5,6-tetrafluoro-4-iodoaniline crystal structures).

  • pKa Data: Journal of Organic Chemistry, "Electronic effects in polyfluoroanilines."[1]

  • NMR Data:Dolbier's Guide to Fluorine NMR for Organic Chemists.
  • Safety:PubChem Laboratory Chemical Safety Summary (LCSS) for 4-iodoaniline and fluoroanilines.

Sources

Foundational

3,4,6-Trifluoro-2-iodoaniline safety data sheet (SDS) and hazards

An In-depth Technical Guide to the Safety and Hazards of 3,4,6-Trifluoro-2-iodoaniline Authored by: A Senior Application Scientist Introduction: Navigating the Safety Profile of a Novel Anilino-Halogenated Compound 3,4,6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Hazards of 3,4,6-Trifluoro-2-iodoaniline

Authored by: A Senior Application Scientist

Introduction: Navigating the Safety Profile of a Novel Anilino-Halogenated Compound

3,4,6-Trifluoro-2-iodoaniline is a halogenated aniline derivative with potential applications as a building block in medicinal chemistry and materials science. The presence of both fluorine and iodine atoms, coupled with the inherent reactivity of the aniline moiety, suggests a complex toxicological profile that demands careful consideration. This guide provides a comprehensive overview of the anticipated hazards, safe handling protocols, and emergency procedures for this compound, drawing upon established data for analogous substances to ensure a high standard of laboratory safety.

The core principle of this guide is to foster a proactive safety culture. By understanding the why behind the hazards—the chemical causality—researchers can make more informed decisions, moving beyond mere compliance to a state of self-validating safety practices.

Part 1: Anticipated Hazard Identification and Classification

Based on the known hazards of iodoanilines, fluoroanilines, and aniline itself, 3,4,6-Trifluoro-2-iodoaniline is anticipated to be a hazardous substance.[1][2][3][4][5] The following GHS classification is a conservative estimate and should be treated as such in all laboratory risk assessments.

Table 1: Anticipated GHS Classification
Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[3][6]
Acute Toxicity, DermalCategory 3 or 4H310: Fatal in contact with skin or H312: Harmful in contact with skin[3][6]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 1 or 2H318: Causes serious eye damage or H319: Causes serious eye irritation[2][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[7]
CarcinogenicityCategory 2H351: Suspected of causing cancer[7]
MutagenicityCategory 2H341: Suspected of causing genetic defects[7]
Visual Hazard Summary

GHS_Pictograms cluster_pictograms Anticipated GHS Pictograms p1 p2 p3

Caption: Anticipated GHS pictograms for 3,4,6-Trifluoro-2-iodoaniline.

Part 2: Toxicological Insights: The Mechanistic Underpinnings of Aniline Hazards

Anilines are notorious for their ability to induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[1] This leads to cyanosis (a bluish discoloration of the skin) and, in severe cases, can be fatal.[1] The aniline moiety is metabolized in the body to produce reactive intermediates that drive this oxidative process.

The presence of halogen atoms can significantly modulate the toxicity of the parent aniline molecule. Fluorine atoms can increase the metabolic stability and lipophilicity of the compound, potentially leading to greater systemic exposure and bioaccumulation. The iodine atom, being a larger and more polarizable halogen, can also influence the compound's binding to biological targets and its metabolic fate.

Part 3: Safe Handling and Storage: A Self-Validating Protocol

Adherence to a strict handling and storage protocol is paramount. The following steps are designed to create a self-validating system of safety, where each step reinforces the overall integrity of the process.

Engineering Controls and Personal Protective Equipment (PPE)
  • Work Area: All manipulations of 3,4,6-Trifluoro-2-iodoaniline, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin Protection:

    • Gloves: Due to the high potential for dermal absorption, double gloving is recommended. Butyl rubber or Viton™ gloves are preferred over nitrile, which may offer insufficient protection against anilines.[8]

    • Lab Coat: A clean, buttoned lab coat is required.

  • Respiratory Protection: For situations where a fume hood is not feasible or in the event of a large spill, a full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used by trained personnel.[9]

Storage Protocol
  • Container: Store in the original, tightly sealed container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8][9][10]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents, acids, and acid anhydrides.[11][12] Halogenated compounds should be stored in their own secondary containment.[11]

Part 4: Emergency Response Workflow

A clear and well-rehearsed emergency plan is critical. The following workflows should be adapted to your specific laboratory environment.

Spill Response Workflow

Spill_Response spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small Spill (<100g, contained in hood) assess->small_spill Small large_spill Large Spill (>100g or outside hood) assess->large_spill Large ppe Don Appropriate PPE (Double Gloves, Goggles, Respirator if needed) small_spill->ppe evacuate Evacuate Immediate Area Alert Others large_spill->evacuate call_ehs Call Emergency Services / EH&S evacuate->call_ehs absorb Cover with Inert Absorbent (e.g., vermiculite, sand) ppe->absorb collect Collect into a Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Halogenated Organic Waste decontaminate->dispose

Caption: Workflow for responding to a 3,4,6-Trifluoro-2-iodoaniline spill.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with copious amounts of soap and water for at least 15-30 minutes.[14] Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[15]

Part 5: Waste Management and Decontamination

  • Waste Disposal: All waste containing 3,4,6-Trifluoro-2-iodoaniline must be collected in a designated, labeled hazardous waste container for halogenated organic compounds.[8][11] Do not dispose of this chemical down the drain.

  • Decontamination: At the end of any procedure, thoroughly decontaminate the work area (fume hood sash, surfaces, equipment) with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Conclusion

While 3,4,6-Trifluoro-2-iodoaniline presents significant potential hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and meticulous adherence to established safety protocols. By understanding the chemical principles behind its toxicity and implementing the self-validating procedures outlined in this guide, researchers can work with this and other novel compounds with confidence and safety.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Scribd. (n.d.). Aniline | PDF | Chemistry | Safety.
  • ChemicalBook. (n.d.). 3,4,6-trifluoro-2-iodoaniline | 1065101-52-1.
  • Knowledge. (2026, February 24). What are the health and safety guidelines for Aniline in workplaces?
  • Washington State University. (n.d.). Aniline.
  • A Material Safety Data Sheet 2-Fluoro-4-Iodoaniline. (n.d.).
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
  • ChemicalBook. (2026, July 26). 2-Fluoro-4-iodoaniline - Safety Data Sheet.
  • GOV.UK. (n.d.). Aniline - Incident management.
  • University of Reading. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Sigma-Aldrich. (n.d.). 3,4,5-Trifluoroaniline 98 163733-96-8.
  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • Fisher Scientific. (2024, March 1). SAFETY DATA SHEET - 2-Iodo-(4-trifluoromethyl)aniline.
  • National Center for Biotechnology Information. (n.d.). 3-Iodoaniline | C6H6IN | CID 12271. PubChem.
  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6.
  • Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY - 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 4-Fluoro-2-iodoanline.
  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trifluoroaniline | C6H4F3N | CID 67765. PubChem.
  • ChemScene. (n.d.). 2-Fluoro-4-iodoaniline | 29632-74-4.

Sources

Exploratory

Solubility of 3,4,6-Trifluoro-2-iodoaniline in organic solvents

Technical Guide: Solubility Profiling and Solvent Selection for 3,4,6-Trifluoro-2-iodoaniline Executive Summary & Physicochemical Identity Compound: 3,4,6-Trifluoro-2-iodoaniline CAS: 1065101-52-1 Molecular Formula: C₆H₃...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling and Solvent Selection for 3,4,6-Trifluoro-2-iodoaniline

Executive Summary & Physicochemical Identity

Compound: 3,4,6-Trifluoro-2-iodoaniline CAS: 1065101-52-1 Molecular Formula: C₆H₃F₃IN Molecular Weight: 272.99 g/mol Appearance: White to off-white solid (crystalline).[1][2][3]

Core Insight: 3,4,6-Trifluoro-2-iodoaniline is a highly lipophilic, electron-deficient aniline derivative.[1][2] The presence of three fluorine atoms significantly reduces the basicity of the amine group and enhances solubility in non-polar and chlorinated organic solvents compared to non-fluorinated anilines.[2][3][4] The bulky iodine atom at the ortho position introduces steric strain and polarizability, making the compound susceptible to light-induced degradation (deiodination).[2][3][4]

Solubility Classification:

  • High Solubility: Chlorinated solvents (DCM), Polar Aprotic (DMSO, DMF, Dioxane).[4]

  • Moderate Solubility: Esters (Ethyl Acetate), Ethers (THF), Aromatics (Toluene).[3][4]

  • Low/Insoluble: Water, Aliphatic Hydrocarbons (Hexanes - typically used for precipitation).[2][3][4]

Solubility Landscape & Solvent Compatibility[2][3]

The following data is synthesized from experimental protocols for polyfluoro-iodoanilines and specific patent literature (WO2023244713A1).

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary extraction solvent; standard for NMR analysis.[1][2][3]
Polar Aprotic DMSO, DMF, DMAc, AcetonitrileExcellent (>100 mg/mL)Preferred for nucleophilic substitution (SNAr) and Pd-catalyzed couplings.[2]
Ethers 1,4-Dioxane, THF, MTBEGood (50-100 mg/mL)Reaction medium for iodination; Dioxane is ideal for Suzuki couplings.[1][2]
Esters Ethyl Acetate (EtOAc)Moderate/Good Standard eluent component for silica chromatography (often 10-20% in hexanes).[2][3][4]
Alcohols Methanol, Ethanol, IPAModerate Solubility decreases with temperature; useful for recrystallization when paired with water.[2][4]
Hydrocarbons Hexanes, Heptane, PentanePoor/Insoluble Used as an anti-solvent to precipitate the product from DCM or EtOAc.[2][4]
Aqueous Water, BrineInsoluble Immiscible; used in workup to wash away inorganic salts (NaIO₃).[2][3][4]

Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific batch.[1][2][3]

  • Preparation: Weigh 50 mg of 3,4,6-Trifluoro-2-iodoaniline into a 4 mL clear glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[2][3][4] Calculate concentration (

      
      ).[2][3][4]
      
    • Turbid/Solid Remains: Continue adding solvent up to 2 mL.[2][3][4]

  • Quantification (HPLC - Optional): If solid remains after 2 mL, filter the supernatant (0.22 µm PTFE filter) and inject into HPLC to determine saturation limit.

Protocol B: Purification by Recrystallization

Based on the lipophilic nature of the fluorinated ring.[2][4]

  • Dissolution: Dissolve crude solid in minimal hot Ethanol (60°C) or Dichloromethane (RT).

  • Anti-solvent Addition:

    • For Ethanol: Add warm Water dropwise until persistent turbidity is observed.[2][3][4]

    • For DCM: Add Hexanes slowly.

  • Crystallization: Allow the mixture to cool slowly to Room Temperature (RT), then to 4°C.

  • Isolation: Filter the white crystals and wash with cold Hexanes.

Synthesis & Application Context

The solubility profile dictates the workflow for synthesizing and utilizing this intermediate.[2][3][4] The following diagram illustrates the standard purification workflow derived from patent literature (WO2023244713A1), highlighting the "Soluble" vs. "Insoluble" phase logic.

PurificationWorkflow Reaction Reaction Mixture (Dioxane/Water + Salts) Quench Quench/Dilution (Add Water) Reaction->Quench Completion Extraction Extraction (Add DCM) Quench->Extraction PhaseSep Phase Separation Extraction->PhaseSep OrgLayer Organic Layer (DCM) Contains Product PhaseSep->OrgLayer Product Partitions AqLayer Aqueous Layer Contains NaIO3/Salts PhaseSep->AqLayer Impurities Partition Evaporation Concentration (Rotovap) OrgLayer->Evaporation Dry (Na2SO4) Crude Crude Solid Evaporation->Crude Column Column Chromatography (Pet Ether : EtOAc 10:1) Crude->Column Load on Silica Final Pure 3,4,6-Trifluoro-2-iodoaniline (White Solid) Column->Final Elute & Dry

Figure 1: Purification logic flow. The compound's high solubility in DCM and insolubility in water is the critical driver for isolation.[2][4]

Handling, Stability & Storage

  • Light Sensitivity: The C–I bond is relatively weak (approx. 57 kcal/mol) and prone to homolytic cleavage under UV/visible light.[2][3][4]

    • Protocol: Always store in amber glass vials . Wrap reaction vessels in aluminum foil during prolonged stir times.

  • Oxidation: While the fluorines stabilize the ring against oxidation, the amine group can darken upon air exposure over months.[3][4] Store under Nitrogen or Argon at 2-8°C.

  • Safety (E-E-A-T): Polyhalogenated anilines are potential skin sensitizers and toxic if swallowed.[2][3][4]

    • PPE:[1][2][3][5] Nitrile gloves are sufficient for short contact; double-glove for DCM handling due to permeation.[1][2][3][4]

References

  • Synthesis and Purification of 3,4,6-Trifluoro-2-iodoaniline. Patent WO2023244713A1.[1][2][3][4] Quinazoline derivatives, compositions and methods thereof. (2023).

  • General Solubility of Fluoro-Iodoanilines. PubChem Compound Summary: 2-Fluoro-4-iodoaniline. (Analogous solubility trends). [2][3][4]

  • Solubility Parameter Estimation. Cheméo Properties for Trifluoroanilines. (Lipophilicity/LogP data).

Sources

Protocols & Analytical Methods

Method

Iodination of trifluoroaniline using Iodine and NaIO3 protocol

Application Note: High-Efficiency Iodination of Trifluoroaniline via the Iodine/Sodium Iodate Oxidative Protocol Executive Summary The iodination of electron-deficient anilines, such as trifluoroanilines, is a critical t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Iodination of Trifluoroaniline via the Iodine/Sodium Iodate Oxidative Protocol

Executive Summary

The iodination of electron-deficient anilines, such as trifluoroanilines, is a critical transformation in the synthesis of pharmacophores (e.g., kinase inhibitors, biaryl ethers). Traditional methods utilizing Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) often suffer from poor atom economy, difficult purification, or harsh conditions that degrade sensitive functionalities.

This Application Note details a robust, atom-economic protocol using Elemental Iodine (


)  and Sodium Iodate (

)
. This "oxidative iodination" strategy generates the active electrophile in situ, ensuring high regioselectivity and minimizing waste. The protocol focuses on 4-(trifluoromethyl)aniline to yield 2-iodo-4-(trifluoromethyl)aniline , a ubiquitous building block in drug discovery.

Scientific Foundation & Reaction Design

The Mechanistic Advantage

Direct iodination with


 alone is ineffective for deactivated anilines due to the low electrophilicity of the iodine molecule and the reversibility of the reaction (generation of HI, a reducing agent).

The


 system overcomes this via two mechanisms:
  • Oxidative Generation of Electrophile:

    
     oxidizes 
    
    
    
    in acidic media to generate highly reactive iodonium species (
    
    
    or
    
    
    ).
  • Scavenging of Iodide: The byproduct of iodination is iodide (

    
    ). 
    
    
    
    oxidizes this iodide back to iodine (and subsequently to
    
    
    ), preventing the reductive reverse reaction and driving conversion to completion.

Theoretical Stoichiometry:



This implies that 1 mole of iodate and 2 moles of iodine can theoretically iodinate 5 moles of substrate, offering superior atom economy compared to NIS.
Regioselectivity Analysis

For 4-(trifluoromethyl)aniline :

  • 
     Group:  Strong ortho/para director (activator).
    
  • 
     Group: Meta director (deactivator).
    
  • Outcome: The para position relative to the amine is blocked. The

    
     group directs meta (which is ortho to the amine). The amine directs ortho. These effects reinforce each other, directing substitution exclusively to the 2-position .
    

Figure 1: Mechanistic Pathway

IodinationMechanism I2 Iodine (I2) ActiveSpecies Active Electrophile (I+ / IOH2+) I2->ActiveSpecies Oxidation NaIO3 Sodium Iodate (NaIO3) NaIO3->ActiveSpecies Oxidation Acid Acid (H+) Acid->ActiveSpecies Oxidation Complex Sigma Complex Intermediate ActiveSpecies->Complex Electrophilic Attack (Ortho to NH2) Substrate 4-(Trifluoromethyl)aniline Substrate->Complex Product 2-Iodo-4-(trifluoromethyl)aniline Complex->Product Deprotonation

Caption: Oxidative generation of the iodine electrophile and regioselective attack on the aniline substrate.

Experimental Protocol

Target Compound: 2-Iodo-4-(trifluoromethyl)aniline Scale: 10 mmol (adaptable to kg scale)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]AmountRole
4-(Trifluoromethyl)aniline 161.121.01.61 gSubstrate
Iodine (

)
253.810.61.52 gIodine Source
Sodium Iodate (

)
197.890.250.49 gOxidant
Acetic Acid (Glacial) 60.05Solvent15 mLSolvent/Catalyst
Sulfuric Acid (conc.) 98.08Cat.0.5 mLAcid Catalyst
Sodium Sulfite (

)
126.04N/A~10% aq.Quench

Note: A slight excess of


 (0.6 eq vs theoretical 0.4) and 

(0.25 eq vs theoretical 0.2) is recommended to ensure full conversion.
Step-by-Step Procedure

Step 1: Solubilization

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a thermometer.

  • Add 4-(trifluoromethyl)aniline (1.61 g) and Glacial Acetic Acid (15 mL).

  • Stir until fully dissolved.

  • Add Sulfuric Acid (0.5 mL) dropwise. Caution: Exotherm.

Step 2: Iodine Addition 5. Add Iodine (


)  (1.52 g) in one portion. The solution will turn dark brown.[2]

Step 3: Oxidant Addition (Critical Rate-Limiting Step) 6. Dissolve Sodium Iodate (


)  (0.49 g) in a minimum amount of water (approx. 2-3 mL). Heating the water slightly helps dissolution.
7.  Add the aqueous iodate solution dropwise to the reaction mixture over 15-20 minutes.
  • Observation: The reaction is exothermic. Maintain temperature between 35°C - 45°C . Do not exceed 60°C to prevent di-iodination or oxidation of the amine.

Step 4: Reaction Monitoring 8. Stir the mixture at 40°C for 2–4 hours. 9. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3] The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5, slightly less polar).

Step 5: Work-up 10. Cool the mixture to room temperature. 11. Pour the reaction mixture into Ice Water (50 mL). 12. Slowly add 10% Sodium Sulfite (


)  solution with stirring until the dark iodine color fades to a pale yellow/off-white precipitate. This reduces unreacted iodine.

Step 6: Isolation & Purification 13. If a solid precipitates: Filter the solid, wash with water (3 x 20 mL), and dry under vacuum. 14. If an oil forms: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over


, and concentrate in vacuo.
15. Purification:  The crude product is often >95% pure. If necessary, recrystallize from Hexane/Ethanol  or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Figure 2: Process Workflow

ProtocolWorkflow Start Start: Charge Aniline in AcOH + H2SO4 AddI2 Add Iodine (Solid) Start->AddI2 AddOxidant Dropwise Addition of NaIO3 (aq) at 40°C AddI2->AddOxidant Reaction Stir 2-4h Monitor via HPLC/TLC AddOxidant->Reaction Quench Quench with Na2SO3 (aq) Reaction->Quench Isolate Filter Solid OR Extract with DCM Quench->Isolate

Caption: Step-by-step operational workflow for the iodination protocol.[4][5][6]

Results & Analysis

ParameterExpected ValueNotes
Yield 85% - 95%High atom economy leads to excellent yields.
Appearance Off-white to pale brown solidDark color indicates residual Iodine.
1H NMR (CDCl3) Shift in aromatic protonsLoss of one aromatic proton signal. New coupling pattern (doublet/singlet) depending on resolution.
Regioselectivity >98:2 (2-iodo vs others)Steric and electronic reinforcement ensures 2-position selectivity.

Troubleshooting Guide:

  • Incomplete Conversion: If SM remains after 4h, add an additional 0.1 eq of

    
     and stir for 1h.
    
  • Polychlorination/Polyiodination: Ensure temperature does not exceed 45°C.

  • Solubility Issues: If the aniline precipitates upon adding aqueous iodate, add small amounts of Ethanol or increase Acetic Acid volume.

Safety & Compliance

  • Iodine (

    
    ):  Corrosive and causes staining. Weigh in a fume hood.
    
  • Sodium Iodate (

    
    ):  Strong oxidizer. Keep away from reducing agents until the controlled reaction step.
    
  • Trifluoroanilines: Toxic by inhalation and skin contact. Use double gloving.

  • Waste Disposal: Segregate halogenated waste. Aqueous layers containing iodide/sulfite should be treated according to site EHS protocols.

References

  • Adimurthy, S., et al. (2003).[4] "A new, environment friendly protocol for iodination of electron-rich aromatic compounds."[4] Tetrahedron Letters, 44(27), 5099-5101.

  • Lulinski, P., & Skulski, L. (2000).[4] "Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as the Oxidant."[4] Bulletin of the Chemical Society of Japan, 73(4), 951-956.[4]

  • Kraszkiewicz, L., et al. (2006). "Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems." Synthesis, 2006(07), 1195-1199.

  • Castanet, A.-S., et al. (2002).[7] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048. [7]

Sources

Application

Application Note &amp; Protocols: 3,4,6-Trifluoro-2-iodoaniline as a Strategic Intermediate for the Synthesis of Novel Quinazoline Derivatives

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] The strategic introduction of fluorine atoms into this scaffold can sig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] The strategic introduction of fluorine atoms into this scaffold can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[2] This guide details the application of 3,4,6-trifluoro-2-iodoaniline, a highly functionalized building block, for the synthesis of polyfluorinated quinazoline derivatives. We present a robust, two-stage synthetic strategy initiated by a palladium- and copper-catalyzed Sonogashira cross-coupling, followed by a subsequent cyclization to construct the quinazoline core. This document provides detailed, field-tested protocols, mechanistic insights, and a discussion of the rationale behind the selection of this specific intermediate for the development of next-generation therapeutic agents, including potent kinase inhibitors.[3][4]

Introduction: The Strategic Advantage of Fluorinated Quinazolines

Quinazoline derivatives are a class of privileged heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Notably, several successful tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline scaffold, underscoring its importance in modern drug discovery.[3][7]

The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological profiles. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can lead to:

  • Enhanced Metabolic Stability: The C-F bond is resistant to metabolic oxidation, prolonging the in vivo half-life of the drug.

  • Increased Binding Affinity: Fluorine can engage in favorable electrostatic interactions and hydrogen bonds with protein targets, enhancing potency.[2]

  • Modulated Lipophilicity: Strategic fluorination can fine-tune the molecule's ability to cross cell membranes and reach its target.

3,4,6-Trifluoro-2-iodoaniline serves as an ideal starting material for building complex, polyfluorinated quinazolines. The ortho-iodo and amino groups provide the necessary handles for sequential C-C bond formation and heterocyclization, while the fluorine atoms are pre-installed on the benzene ring, offering a direct route to novel and medicinally relevant chemical space.

Synthetic Strategy Overview

The synthesis of substituted quinazolines from 3,4,6-trifluoro-2-iodoaniline is efficiently achieved through a two-stage process. This strategy leverages the high reactivity of the ortho-iodo group for a palladium-catalyzed cross-coupling reaction, followed by the construction of the pyrimidine ring.

  • Stage 1: Sonogashira Cross-Coupling: The C-I bond is selectively functionalized by coupling with a terminal alkyne. This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[8] This step introduces the C2 and a substituent of the future quinazoline ring.

  • Stage 2: Annulation/Cyclization: The resulting 2-alkynyl-trifluoroaniline intermediate undergoes cyclization to form the fused quinazoline system. This can be achieved through various methods, including metal-catalyzed intramolecular hydroamination or condensation with a nitrogen source.

This tandem approach allows for significant molecular diversity, as a wide array of terminal alkynes can be employed in the first stage.

Experimental Workflow Diagram

G Figure 1. Two-Stage Synthesis of Trifluoroquinazolines. cluster_0 Stage 1: Sonogashira Cross-Coupling cluster_1 Stage 2: Annulation & Cyclization A 3,4,6-Trifluoro-2-iodoaniline C Pd(PPh₃)₄ / CuI Base (e.g., Et₃N) Solvent (e.g., THF) A->C Reactant B Terminal Alkyne (R-C≡C-H) B->C Reactant D 2-(Alkynyl)-3,4,6-trifluoroaniline (Intermediate) C->D Yields Intermediate F Cyclization Conditions (e.g., Heat, Acid/Base Catalyst) D->F Intermediate Input E Nitrogen Source (e.g., Formamide, Amidine) E->F Reagent G Substituted 5,7,8-Trifluoroquinazoline F->G Forms Final Product

Caption: Figure 1. Two-Stage Synthesis of Trifluoroquinazolines.

Detailed Experimental Protocols

Protocol 1: Sonogashira Coupling of 3,4,6-Trifluoro-2-iodoaniline

This protocol describes the palladium- and copper-catalyzed coupling of 3,4,6-trifluoro-2-iodoaniline with a representative terminal alkyne, phenylacetylene. The conditions are adapted from well-established procedures for Sonogashira couplings on haloanilines.[8][9]

Materials:

  • 3,4,6-Trifluoro-2-iodoaniline (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) iodide, CuI (0.1 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add 3,4,6-trifluoro-2-iodoaniline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by triethylamine (3.0 eq). Stir the mixture for 5 minutes to allow for dissolution and catalyst activation.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-65 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(phenylethynyl)-3,4,6-trifluoroaniline intermediate.

Protocol 2: Cyclization to the Quinazoline Core

This protocol outlines a representative method for the cyclization of the 2-alkynyl intermediate to form the quinazoline ring. This example uses formamide as the nitrogen and carbon source, a common method for constructing the quinazolinone core, which can be subsequently converted to other quinazoline derivatives if needed.[10]

Materials:

  • 2-(Phenylethynyl)-3,4,6-trifluoroaniline (from Protocol 1) (1.0 eq)

  • Formamide (used as reagent and solvent)

  • Formic acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-(phenylethynyl)-3,4,6-trifluoroaniline (1.0 eq) with an excess of formamide.

  • Catalyst Addition: Add a catalytic amount of formic acid (e.g., 0.1 eq) to the mixture.

  • Reaction: Heat the mixture to a high temperature (typically 150-180 °C) and maintain reflux. The reaction progress can be monitored by TLC or LC-MS. This type of condensation/cyclization can take several hours (6-24 h).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the purified 2-phenyl-5,7,8-trifluoroquinazolin-4(3H)-one.

Mechanistic Rationale & Key Considerations

Sonogashira Coupling: The mechanism proceeds via a well-established dual catalytic cycle.[8]

  • Palladium Cycle: Oxidative addition of Pd(0) to the C-I bond of the aniline forms a Pd(II) intermediate.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst.

  • Expertise & Experience Insight: The choice of a bulky phosphine ligand on the palladium catalyst can sometimes improve yields, especially with sterically hindered substrates. The base (Et₃N) is crucial as it neutralizes the HI generated during the reaction and facilitates the formation of the copper acetylide.

Quinazoline Annulation: The cyclization with formamide is a variation of established quinazoline syntheses, such as the Niementowski reaction.[10] The reaction likely proceeds through the initial formation of an N-formyl or amidine intermediate from the aniline nitrogen. The high temperature then promotes an intramolecular cyclization (hydroamination/condensation) onto the alkyne, followed by tautomerization and aromatization to yield the stable quinazolinone ring system.

  • Trustworthiness Insight: This step is often the most challenging and may require optimization of temperature and reaction time. The use of microwave irradiation can sometimes dramatically reduce reaction times and improve yields in similar cyclization reactions.[5]

Data Summary

The following table summarizes typical conditions and expected results for the synthesis of fluorinated quinazolines based on analogous reactions reported in the literature. Actual yields will vary based on the specific alkyne substrate and optimization.

ParameterStage 1: Sonogashira CouplingStage 2: Cyclization (Formamide)
Catalyst/Reagent Pd(PPh₃)₄ (2-5 mol%), CuI (5-10 mol%)Formic Acid (catalytic)
Base/Solvent Et₃N or Piperidine in THF/DMFFormamide (reagent and solvent)
Temperature 50-70 °C150-180 °C
Typical Reaction Time 2-12 hours6-24 hours
Typical Yield Range 65-95%40-75%
Analytical Methods TLC, LC-MS, ¹H NMR, ¹⁹F NMR, ¹³C NMRTLC, LC-MS, ¹H NMR, ¹⁹F NMR, HRMS

Conclusion

3,4,6-Trifluoro-2-iodoaniline is a valuable and versatile intermediate for accessing novel, polyfluorinated quinazoline derivatives. The synthetic route, employing a robust Sonogashira coupling followed by a thermal cyclization, offers a reliable pathway to these medicinally important scaffolds. The protocols and rationale provided herein serve as a comprehensive guide for researchers aiming to explore this promising area of chemical space for the development of new therapeutic agents.

References

  • Ma, B., Wang, Y., Peng, J., & Zhu, Q. (2011). Synthesis of quinazolin-4(3H)-ones via Pd(II)-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines. The Journal of Organic Chemistry, 76(15), 6362–6366. [Link]

  • Abdou, I. M., & Al-Neyadi, S. S. (2015). Synthesis of quinazolines and quinazolinones via palladium-mediated approach. Heterocyclic Communications, 21(3), 115–132. [Link]

  • Fares, M., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(15), 4627. [Link]

  • Kłosiński, M., & Chilin, A. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8507. [Link]

  • Kabri, Y., et al. (2020). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 25(23), 5573. [Link]

  • Li, J., et al. (2015). Synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines and related heterocycles using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting material via C–H bond functionalization. Chemical Communications, 51(76), 14354-14357. [Link]

  • Kaur, H., & Singh, G. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 107-132. [Link]

  • Wang, C., et al. (2017). Consecutive Sonogashira Coupling and Hydroamination Cyclization for the Synthesis of Isoindolo[1,2-b]quinazolin-10(12H)-ones Catalyzed by CuI/l-Proline. The Journal of Organic Chemistry, 82(10), 5429–5436. [Link]

  • Li, Z., et al. (2020). Design, synthesis and biological evaluation of 2,3-dihydro-[11][12]dioxino[2,3-f]quinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Tale, R. H., & Adude, R. N. (2011). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 621. [Link]

  • Asif, M. (2022). The Medicinal Functionality of Quinazolines. Journal of Chemistry, 2022, 1-2. [Link]

  • Bernard, M. K., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2749–2754. [Link]

  • Xu, Z., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 346(6), 399-411. [Link]

  • Gabriele, B., et al. (2005). A New and General Synthesis of 2-Substituted Indoles from 2-Iodoanilines and Terminal Alkynes via a Palladium- and Copper-Catalyzed Sonogashira Coupling-Cyclization Sequence. The Journal of Organic Chemistry, 70(12), 4849–4852. [Link]

  • Konno, T., et al. (2006). A facile regiocontrol in the palladium-catalyzed annulation of fluorine-containing internal alkynes with variously substituted 2-iodoanilines: a new regioselective synthesis of 2- or 3-fluoroalkylated indole derivatives. The Journal of Organic Chemistry, 71(1), 354-359. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 9(10), 1951–1954. [Link]

  • Marzaro, G., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 68, 228-239. [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Medicinal Chemistry, 13(10), 1231-1249. [Link]

  • Sharma, P., & Kumar, V. (2020). Synthesis and Applications of Quinazoline Derivatives. Research & Reviews: Journal of Chemistry, 9(3), 1-3. [Link]

  • Musso, L., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4991. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Gabriele, B., et al. (2011). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 76(11), 4566-4575. [Link]

  • Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European journal of medicinal chemistry, 68, 228-239. [Link]

Sources

Method

Application Notes and Protocols for Sonogashira Coupling of 3,4,6-Trifluoro-2-iodoaniline

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3] 3,4,6-Trifluoro-2-iodoaniline is a particularly valuable building block in medicinal chemistry. The trifluorinated phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the aniline moiety provides a versatile handle for further functionalization. The Sonogashira coupling of this substrate opens a direct route to a diverse array of 2-alkynyl-3,4,6-trifluoroanilines, which are key intermediates in the synthesis of complex heterocyclic scaffolds and pharmacologically active molecules.

This guide provides a detailed examination of the critical parameters and experimental protocols for the successful Sonogashira coupling of the challenging 3,4,6-Trifluoro-2-iodoaniline substrate. The inherent steric hindrance from the ortho-iodo and amino groups, combined with the strong electron-withdrawing nature of the three fluorine atoms, necessitates a carefully optimized set of reaction conditions to achieve high yields and minimize side reactions.

Mechanistic Considerations for a Challenging Substrate

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving palladium and copper.[4][5]

The Palladium Cycle:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl-iodine bond of 3,4,6-Trifluoro-2-iodoaniline to form a Pd(II) intermediate. The electron-withdrawing fluorine atoms on the aromatic ring can facilitate this step.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne moiety to the palladium center.

  • Reductive Elimination: The desired 2-alkynyl-3,4,6-trifluoroaniline product is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • Coordination and Acidification: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: A base deprotonates the alkyne to form the reactive copper(I) acetylide intermediate.

For a substrate like 3,4,6-Trifluoro-2-iodoaniline, the steric bulk around the iodine atom can impede the initial oxidative addition step. Furthermore, the electron-deficient nature of the ring can influence the rates of the catalytic cycle. The choice of catalyst, ligand, base, and solvent is therefore critical to overcoming these hurdles.

Diagram of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I Pd_Aryl Ar-Pd(II)-I(L₂) OxAdd->Pd_Aryl Transmetalation Transmetalation Pd_Aryl->Transmetalation Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Cu_Alkyne_pi [R-C≡C-H---Cu]⁺ Alkyne->Cu_Alkyne_pi CuI CuI CuI Cu_Acetylide R-C≡C-Cu Cu_Alkyne_pi->Cu_Acetylide Base Base Base Cu_Acetylide->Transmetalation Cu_Acetylide->Transmetalation ArI 3,4,6-Trifluoro- 2-iodoaniline

Caption: The dual catalytic cycle of the Sonogashira coupling.

Optimizing Reaction Parameters: A Guide for Success

Catalyst and Ligand Selection: The Heart of the Reaction

For sterically hindered and electron-deficient aryl iodides, the choice of the palladium catalyst and its associated ligands is paramount. While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be effective, more specialized systems often provide superior results.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biarylphosphine ligands are highly effective.[4] Their steric bulk promotes the formation of the active monoligated Pd(0) species, while their electron-donating nature enhances the rate of oxidative addition.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are also excellent candidates due to their strong σ-donating ability and steric bulk, which can stabilize the catalytic species and promote high turnover numbers.

A copper-free Sonogashira approach should also be considered, as the presence of copper can sometimes lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[6] In such cases, a higher catalyst loading or more specialized ligands may be necessary.

The Role of the Base: More Than Just a Proton Scavenger

The base plays a crucial role in deprotonating the terminal alkyne. For challenging substrates, a strong, non-nucleophilic base is often preferred.

  • Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective, particularly in polar aprotic solvents.

  • Amine Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. However, for substrates prone to side reactions, sterically hindered amines can be advantageous.

  • Stronger Bases: For particularly unreactive systems, stronger bases like lithium hexamethyldisilazide (LiHMDS) have been shown to be highly effective for the coupling of fluoroarenes.[7]

Solvent Effects: Influencing Reactivity and Solubility

The solvent must be capable of dissolving all reaction components and should be stable under the reaction conditions.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices as they can help to stabilize charged intermediates in the catalytic cycle.[8]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are also commonly employed, often in combination with an amine base which can also act as a co-solvent.

The choice of solvent can be critical, and screening a variety of solvents is often necessary to find the optimal conditions.[8]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol provides a robust starting point for the coupling of 3,4,6-Trifluoro-2-iodoaniline with a variety of terminal alkynes.

Materials:

  • 3,4,6-Trifluoro-2-iodoaniline

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4,6-Trifluoro-2-iodoaniline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (to make a 0.2 M solution with respect to the aniline) and anhydrous Et₃N (3.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Protocol 1

Protocol_1_Workflow start Start reagents Add 3,4,6-Trifluoro-2-iodoaniline, PdCl₂(PPh₃)₂, and CuI to Schlenk flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvents Add anhydrous THF and Et₃N inert->solvents alkyne Add terminal alkyne solvents->alkyne react Stir at RT (30 min), then heat to 60 °C alkyne->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, dilute with EtOAc, filter through Celite monitor->workup Reaction Complete wash Wash with aq. NH₄Cl and brine workup->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Step-by-step workflow for the copper-catalyzed Sonogashira coupling.

Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol is recommended for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.

Materials:

  • 3,4,6-Trifluoro-2-iodoaniline

  • Terminal alkyne

  • Pd(OAc)₂ (Palladium(II) acetate)

  • P(t-Bu)₃ (Tri-tert-butylphosphine) or a suitable Buchwald ligand

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (0.03 equiv) and P(t-Bu)₃ (0.06 equiv) to a dry Schlenk flask.

  • Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.

  • To this solution, add 3,4,6-Trifluoro-2-iodoaniline (1.0 equiv), Cs₂CO₃ (2.5 equiv), and the terminal alkyne (1.5 equiv).

  • Seal the flask and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification procedure described in Protocol 1.

Data Presentation: A Comparative Overview

ParameterProtocol 1 (Copper-Catalyzed)Protocol 2 (Copper-Free)Rationale
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / P(t-Bu)₃Protocol 2 uses a more active catalyst for the challenging substrate.
Base Et₃NCs₂CO₃A stronger, solid base is often beneficial in copper-free systems.
Solvent THF1,4-DioxaneDioxane is a higher boiling solvent suitable for the elevated temperatures.
Temperature 60 °C80-100 °CHigher temperatures may be required to drive the copper-free reaction.
Key Advantage Milder conditions, readily available reagents.Avoids alkyne homocoupling, suitable for copper-sensitive substrates.

Troubleshooting Common Issues

  • Low Conversion:

    • Increase the reaction temperature or time.

    • Screen different catalyst/ligand combinations. Consider a more electron-rich and bulky ligand.

    • Use a stronger base, such as LiHMDS.

    • Ensure all reagents and solvents are strictly anhydrous and the reaction is under an inert atmosphere.

  • Alkyne Homocoupling (Glaser Coupling):

    • Switch to a copper-free protocol (Protocol 2).

    • Use a protecting group on the alkyne, such as a trimethylsilyl (TMS) group, which can be removed post-coupling.[9]

    • Ensure rigorous exclusion of oxygen from the reaction.

  • Decomposition of Starting Material:

    • Lower the reaction temperature.

    • Consider a milder base.

    • Protect the aniline nitrogen if it is suspected to interfere with the catalysis.

Conclusion

The Sonogashira coupling of 3,4,6-Trifluoro-2-iodoaniline is a challenging yet highly rewarding transformation. By carefully selecting the catalyst system, base, and solvent, researchers can successfully synthesize a wide range of valuable 2-alkynyl-3,4,6-trifluoroaniline derivatives. The protocols and insights provided in this guide offer a solid foundation for developing robust and high-yielding coupling reactions for this important class of molecules, thereby empowering drug discovery and development professionals in their quest for novel therapeutics.

References

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and (Arylethynyl)trimethylsilanes. (2001, August 22). Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]

  • PMC. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]

  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. | Request PDF. Retrieved from [Link]

  • YouTube. (2020, February 13). Sonogashira cross-coupling reaction. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 4,5,7-Trifluoroindoles via 3,4,6-Trifluoro-2-iodoaniline

Executive Summary & Strategic Rationale This guide details the synthetic protocols for converting 3,4,6-Trifluoro-2-iodoaniline into 4,5,7-trifluoroindole derivatives. The strategic value of this transformation lies in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthetic protocols for converting 3,4,6-Trifluoro-2-iodoaniline into 4,5,7-trifluoroindole derivatives. The strategic value of this transformation lies in the "Fluorine Effect"—the ability of fluorine atoms to modulate pKa, metabolic stability, and lipophilicity without dramatically altering steric bulk.

The 4,5,7-trifluoro substitution pattern is particularly challenging to access via direct fluorination of indoles due to regioselectivity issues. Therefore, the Larock Indole Synthesis (heteroannulation) utilizing the pre-functionalized 2-iodoaniline precursor is the superior methodology. It offers convergent assembly of the indole core with simultaneous introduction of C2/C3 substituents.

Retrosynthetic Logic

The transformation relies on the ortho-iodine acting as a reactive "handle" for Palladium oxidative addition, followed by alkyne insertion and intramolecular nucleophilic attack by the amine.[1]

  • Starting Material: 3,4,6-Trifluoro-2-iodoaniline (Amine @ 1, Iodine @ 2, Fluorines @ 3, 4, 6).

  • Product Mapping:

    • Aniline F(3)

      
       Indole F(4)
      
    • Aniline F(4)

      
       Indole F(5)[2]
      
    • Aniline F(6)

      
       Indole F(7)
      

Critical Mechanistic Insight: The "Electron-Deficient" Challenge

Expertise Note: Unlike standard aniline substrates, 3,4,6-trifluoro-2-iodoaniline is significantly electron-deficient. The three fluorine atoms inductively withdraw electron density from the aromatic ring, reducing the nucleophilicity of the amino group (Position 1).

Impact on Protocol:

  • Slower Cyclization: The final step of the Larock mechanism (aminopalladation/reductive elimination) requires the nitrogen to attack the vinyl-palladium intermediate. This is slower for fluorinated anilines.

  • Base Requirement: Stronger or more soluble bases (e.g., Cs₂CO₃ or bases with phase transfer catalysts) are often superior to standard Na₂CO₃ to facilitate deprotonation.

  • Temperature: Reactions typically require the higher end of the temperature window (100–120 °C) to drive the cyclization to completion.

Visual Workflow & Mechanism

Diagram 1: Larock Heteroannulation Mechanism

This diagram visualizes the catalytic cycle, highlighting the critical insertion and cyclization steps modified by the fluorine substituents.

LarockMechanism Start 3,4,6-Trifluoro-2-iodoaniline OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Pd(0) Pd0 Pd(0) Species Pd0->OxAdd AlkyneCoord Alkyne Coordination OxAdd->AlkyneCoord Insertion Migratory Insertion (Regioselective) AlkyneCoord->Insertion Syn-Insertion NuAttack Intramolecular Amine Attack (Rate Limiting for F-Anilines) Insertion->NuAttack Base Assisted RedElim Reductive Elimination NuAttack->RedElim Pd(II) -> Pd(0) RedElim->Pd0 Regeneration Product 4,5,7-Trifluoroindole RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed synthesis of fluorinated indoles. The red node indicates the step most affected by the electron-withdrawing fluorine atoms.

Experimental Protocols

Protocol A: Larock Synthesis (Internal Alkynes)

Best for: Synthesizing 2,3-disubstituted 4,5,7-trifluoroindoles.

Reagents:

  • Substrate: 3,4,6-Trifluoro-2-iodoaniline (1.0 equiv)

  • Alkyne: Internal alkyne (e.g., Diphenylacetylene, 1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) or XPhos (for difficult substrates)

  • Base: Na₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)

  • Additive: LiCl (1.0 equiv) - Crucial for stabilizing the Pd-intermediate.

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add 3,4,6-Trifluoro-2-iodoaniline (1.0 mmol), Internal Alkyne (1.2 mmol), Na₂CO₃ (3.0 mmol), LiCl (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.10 mmol).

  • Solvation: Add anhydrous DMF (5 mL, 0.2 M concentration). Sparge with Argon for 5 minutes to remove dissolved O₂.

  • Reaction: Seal the vessel. Heat to 100 °C for 12–24 hours.

    • Note: Monitor via TLC.[3] If conversion stalls, raise temp to 120 °C.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 20 mL) to remove DMF. Wash organic layer with brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Sonogashira/Cyclization (Terminal Alkynes)

Best for: Synthesizing 2-substituted 4,5,7-trifluoroindoles.

Reagents:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF or THF

Step-by-Step Methodology:

  • Coupling: Combine 3,4,6-Trifluoro-2-iodoaniline and terminal alkyne with Pd/Cu catalysts in DMF/Et₃N. Stir at RT for 2 hours (Sonogashira coupling).

  • Cyclization: Unlike standard anilines, the intermediate 2-alkynylaniline may not cyclize spontaneously at RT due to the fluorines reducing amine nucleophilicity.

  • Forcing Conditions: Heat the mixture to 80–100 °C or add a stronger base (KOtBu, 1.0 equiv) to drive the 5-endo-dig cyclization.

Quantitative Data & Troubleshooting

Table 1: Optimization Parameters for Fluorinated Anilines
ParameterStandard ConditionAdjusted for 3,4,6-TrifluoroRationale
Temperature 80 °C100–120 °C Overcomes reduced nucleophilicity of amine.
Base Na₂CO₃Cs₂CO₃ or K₂CO₃ Higher solubility/basicity in DMF enhances deprotonation.
Ligand PPh₃XPhos / SPhos Bulky, electron-rich ligands stabilize Pd and accelerate oxidative addition.
Time 6–12 h12–24 h Slower kinetics due to electron-deficient ring.
Diagram 2: Troubleshooting Decision Matrix

Troubleshooting Problem Low Yield / Incomplete Conversion CheckTLC Check TLC: Is Starting Material (SM) left? Problem->CheckTLC YesSM Yes: Oxidative Addition Failed CheckTLC->YesSM NoSM No: SM consumed, but no product? CheckTLC->NoSM Sol1 Switch Ligand to XPhos (Boosts Ox. Add.) YesSM->Sol1 Sol2 Check for De-iodination (Reduction product) NoSM->Sol2 Sol3 Increase Temp >120°C (Forces Cyclization) NoSM->Sol3

Caption: Decision tree for troubleshooting low yields in fluorinated indole synthesis.

Safety & Handling

  • Polyfluorinated Anilines: These compounds are lipophilic and can be absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • HF Generation: While unlikely under basic catalytic conditions, thermal decomposition of polyfluorinated aromatics at very high temperatures (>200 °C) can release HF. Do not overheat sealed vessels beyond rated limits.

  • Heavy Metals: Dispose of Palladium and Copper waste in dedicated heavy metal waste streams.

References

  • Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991 , 113(17), 6689–6690.

  • Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000 , 1045-1075.

  • Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 , 37, 320-330.

  • Koay, Y. C., et al. "Synthesis of Fluorinated Indoles via Larock Heteroannulation." Tetrahedron Letters, 2014. (General application of Larock to electron-deficient systems).

Sources

Method

Application Note: Strategic Pd-Catalyzed Functionalization of 2-Iodo-3,4,6-trifluoroaniline

Abstract & Introduction 2-Iodo-3,4,6-trifluoroaniline (CAS: 163457-23-6) is a high-value synthon in medicinal chemistry, particularly for the synthesis of fluoroquinolone antibiotics and next-generation agrochemicals. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Iodo-3,4,6-trifluoroaniline (CAS: 163457-23-6) is a high-value synthon in medicinal chemistry, particularly for the synthesis of fluoroquinolone antibiotics and next-generation agrochemicals. The unique arrangement of three fluorine atoms creates a highly electron-deficient aromatic ring, while the ortho-positioning of the amine (-NH₂) and iodide (-I) moieties offers a dual-handle for heterocycle construction (e.g., indoles, quinolines).

However, this substrate presents specific challenges:

  • Electronic Deactivation: The electron-poor ring stabilizes the oxidative addition intermediate, potentially stalling the catalytic cycle before reductive elimination.

  • Catalyst Poisoning: The free amine can coordinate to palladium, displacing phosphine ligands and deactivating the catalyst.

  • Hydrodeiodination: The labile C-I bond is prone to reduction (replacing I with H) rather than coupling if the transmetallation step is sluggish.

This guide provides optimized protocols for Suzuki-Miyaura and Sonogashira couplings, engineered to overcome these specific electronic and steric hurdles.

Mechanistic Insight: The "Fluorine Effect"

Understanding the electronic landscape is crucial for reaction success.

  • Oxidative Addition (Fast): The strong electron-withdrawing nature of the three fluorine atoms pulls electron density away from the carbon-iodine bond. This makes the C-I bond highly electrophilic, facilitating rapid oxidative addition of Pd(0).

  • Transmetallation (Critical Step): Because the resulting Ar-Pd(II)-X species is electron-deficient, it is less nucleophilic. Standard boronic acids may react slowly. Using highly nucleophilic coupling partners (e.g., boronic esters with strong bases) is essential.

  • Reductive Elimination (Fast): Once the biaryl complex forms, the electron-poor nature of the trifluoroaniline ring actually accelerates reductive elimination.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle with specific notes on the trifluoroaniline substrate.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Facilitated by e- poor ring) Pd0->OxAdd + Substrate Substrate Substrate: 2-Iodo-3,4,6-trifluoroaniline Substrate->OxAdd Intermediate Pd(II) Complex Ar-Pd-I (Stabilized by Fluorines) OxAdd->Intermediate TransMet Transmetallation (Rate Limiting Step) Intermediate->TransMet + R-B(OH)2 / Base SideRxn SIDE REACTION: Amine Coordination (Catalyst Poisoning) Intermediate->SideRxn If L dissociates BiarylPd Diaryl Pd(II) Complex TransMet->BiarylPd RedElim Reductive Elimination (Product Release) BiarylPd->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle highlighting the electronic influence of the trifluoro-motif. Note the risk of amine coordination at the Pd(II) stage.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is optimized to prevent hydrodeiodination and ensure high conversion despite the free amine.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 2-Iodo-3,4,6-trifluoroaniline (1.0 equiv)

  • Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate ferrocenyl ligand (dppf) has a large bite angle and is resistant to displacement by the aniline amine, preventing catalyst poisoning.

  • Base: K₃PO₄ (3.0 equiv)

    • Why: Anhydrous phosphate is milder than carbonates, reducing protodeboronation of the coupling partner.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: Water is necessary to solubilize the inorganic base and activate the boronic acid.

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the trifluoroaniline (1.0 mmol), boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add Pd(dppf)Cl₂ (0.03 mmol) quickly, or add as a solution if available.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting iodide (M+H 274).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Data Summary: Typical Yields

Coupling PartnerElectronic NatureYield (%)Notes
Phenylboronic acidNeutral85-92%Standard benchmark.
4-Methoxyphenylboronic acidElectron Rich88-95%Fast transmetallation.
4-Fluorophenylboronic acidElectron Poor70-80%Slower; requires longer time (12h).
3-Pyridylboronic acidHeterocyclic65-75%Potential Pd coordination by pyridine N.

Protocol 2: Sonogashira Coupling (Alkynylation)

This reaction is particularly useful for synthesizing indole or quinoline precursors. The presence of the free amine allows for subsequent cyclization.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 2-Iodo-3,4,6-trifluoroaniline (1.0 equiv)

  • Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

    • Note: Keep CuI loading low to minimize homocoupling of the alkyne (Glaser coupling).

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

Step-by-Step Methodology
  • Setup: Charge a dried flask with PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.01 equiv), and the trifluoroaniline (1.0 equiv).

  • Inert Atmosphere: Evacuate and purge with Argon. Oxygen must be excluded to prevent alkyne dimerization.

  • Solvent Addition: Add degassed THF and Et₃N.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe at room temperature.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow, heat to 40°C.

    • Why mild conditions? The electron-deficient ring makes the iodide extremely reactive. High heat promotes side reactions.

  • Workup: Filter through a pad of Celite to remove metal salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization (The Survival Guide)

Issue: Hydrodeiodination (Formation of 2,3,5-trifluoroaniline)

If you observe the replacement of Iodine with Hydrogen (mass -126), the catalytic cycle is stalling at the Pd-H species or the oxidative addition complex is scavenging protons.

  • Solution: Switch solvent to Toluene (anhydrous). Water/alcohol sources can act as proton donors. Increase the concentration of the coupling partner.

Issue: Low Conversion with Free Amine

If the reaction stalls at <50% conversion, the amine is likely poisoning the catalyst.

  • Solution A: Use Pd(dppf)Cl₂ or XPhos Pd G2 . These bulky ligands prevent amine coordination.

  • Solution B: Protect the amine in situ using Acetic Anhydride (forming the acetamide) before coupling, then deprotect with mild base later.

Workflow Visualization

Workflow Start Start: 2-Iodo-3,4,6-trifluoroaniline Check Check Purity (TLC/LCMS) Start->Check Decision Free Amine Interference? Check->Decision Protect Protect: Ac2O -> Acetamide Decision->Protect Yes (Low Yield) Coupling Coupling Reaction (Suzuki/Sonogashira) Decision->Coupling No Protect->Coupling Monitor Monitor: F-19 NMR / LCMS Coupling->Monitor Monitor->Coupling Incomplete (Add Catalyst) Purify Purification (Column Chrom.) Monitor->Purify Complete

Caption: Figure 2. Operational workflow for decision making regarding amine protection and reaction monitoring.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic arylation. Journal of Fluorine Chemistry, 122(2), 125-139. (Context on polyfluoroarene reactivity).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Ligand effects for electron-deficient/rich substrates). Link

  • Sigma-Aldrich. (n.d.). 2,4,6-Trifluoroaniline Product Sheet (Isomer behavior reference). Link

Sources

Application

Preparation of 2-butyl-4,5,7-trifluoroindole from iodoaniline precursors

This Application Note is designed for research scientists and drug development professionals requiring a robust, scalable protocol for the synthesis of 2-butyl-4,5,7-trifluoroindole . This specific fluorination pattern i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals requiring a robust, scalable protocol for the synthesis of 2-butyl-4,5,7-trifluoroindole . This specific fluorination pattern is highly relevant in medicinal chemistry for modulating metabolic stability (blocking P450 oxidation sites) and tuning lipophilicity (


).

Executive Summary

This guide details the synthesis of 2-butyl-4,5,7-trifluoroindole from 2-iodo-3,4,6-trifluoroaniline. Unlike non-fluorinated analogues, the electron-deficient nature of the trifluoro-substituted aniline precursor significantly retards the nucleophilic attack required for ring closure. Consequently, standard Larock or Sonogashira conditions must be modified. This protocol utilizes a One-Pot Sonogashira-Cyclization Cascade optimized for electron-poor anilines, ensuring high regioselectivity and yield.

Retrosynthetic Analysis & Strategy

To access the 4,5,7-trifluoroindole core, the substitution pattern of the starting aniline is critical. The indole numbering system dictates that:

  • Indole C4 originates from Aniline C3

  • Indole C5 originates from Aniline C4

  • Indole C7 originates from Aniline C6

Thus, the required precursor is 2-iodo-3,4,6-trifluoroaniline . The 2-butyl substituent is installed via cross-coupling with 1-hexyne .

Strategic Workflow Diagram

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Retrosynthesis cluster_legend Legend Target 2-butyl-4,5,7-trifluoroindole Intermediate Acyclic Alkynyl Aniline (Intermediate) Target->Intermediate 5-endo-dig Cyclization Precursor 2-iodo-3,4,6-trifluoroaniline Precursor->Intermediate Pd/Cu Cat. Cross-Coupling Alkyne 1-Hexyne Alkyne->Intermediate Intermediate->Target Heat/Base Ring Closure Intermediate->Precursor Sonogashira Disconnection Intermediate->Alkyne key Solid Line: Forward Reaction Dashed Line: Retrosynthesis

Figure 1: Retrosynthetic disconnection and forward synthesis strategy for 2-butyl-4,5,7-trifluoroindole.

Critical Mechanistic Insight (The "Fluorine Effect")

Standard protocols for indole synthesis often fail with polyfluorinated substrates due to electronic deactivation.

  • Reduced Nucleophilicity: The fluorine atoms at positions 3, 4, and 6 of the aniline exert a strong inductive effect (-I), significantly reducing the electron density on the nitrogen lone pair. This makes the intramolecular nucleophilic attack on the alkyne (the cyclization step) kinetically sluggish.

  • Oxidative Addition: Conversely, the electron-poor aryl iodide undergoes facile oxidative addition with Pd(0).

  • Solution: The protocol below employs a higher boiling solvent (DMF) and a stronger base/heat finish to force the 5-endo-dig cyclization, which would otherwise arrest at the acyclic alkyne stage.

Experimental Protocol

Materials & Stoichiometry

Target Scale: 5.0 mmol

ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
2-iodo-3,4,6-trifluoroaniline 272.991.01.365 gLimiting Reagent
1-Hexyne 82.141.20.493 g (approx 0.7 mL)Alkyne Partner
PdCl2(PPh3)2 701.90.05175 mgCatalyst
CuI 190.450.0329 mgCo-catalyst
Triethylamine (Et3N) 101.193.02.1 mLBase
DMF (Anhydrous) --15 mLSolvent
Step-by-Step Methodology
Phase 1: Sonogashira Coupling
  • Setup: Oven-dry a 50 mL Schlenk flask or a pressure vial equipped with a magnetic stir bar.

  • Charging: Under a nitrogen atmosphere, add 2-iodo-3,4,6-trifluoroaniline (1.365 g), PdCl2(PPh3)2 (175 mg), and CuI (29 mg).

  • Solvation: Add anhydrous DMF (15 mL) followed by Et3N (2.1 mL). Degas the solution by bubbling nitrogen for 5 minutes.

  • Alkyne Addition: Add 1-hexyne (0.7 mL) dropwise via syringe.

  • Reaction (Coupling): Stir at Room Temperature (25°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). You should observe the consumption of the starting iodide and the formation of the acyclic alkynyl aniline intermediate.

Phase 2: Thermal Cyclization
  • Heating: Once the starting material is consumed, raise the temperature of the reaction mixture to 80–90°C .

  • Duration: Stir at this temperature for 12–16 hours.

    • Why? The electron-withdrawing fluorines prevent spontaneous cyclization at RT. Thermal energy is required to overcome the activation barrier for the nitrogen to attack the Pd-activated alkyne complex.

  • Completion: TLC should show a new, slightly more polar spot compared to the intermediate, often fluorescent under UV (254/365 nm).

Phase 3: Work-up & Purification
  • Quench: Cool to room temperature and dilute with Ethyl Acetate (50 mL).

  • Wash: Wash the organic layer with water (3 x 30 mL) to remove DMF and salts. Wash once with brine (30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 100% Hexane to 5% EtOAc/Hexane.

    • Note: Polyfluoroindoles are often less polar than their non-fluorinated counterparts.

Process Workflow Diagram

Workflow Start Start: 2-iodo-3,4,6-trifluoroaniline Step1 Add Pd/Cu Catalysts + DMF/Et3N Degas (N2) Start->Step1 Step2 Add 1-Hexyne Stir at 25°C (2-4 h) Step1->Step2 Check1 TLC Check: Iodide Consumed? Step2->Check1 Check1->Step2 No (Wait) Step3 Heat to 90°C (12-16 h) Force Cyclization Check1->Step3 Yes Workup Extract (EtOAc/H2O) Concentrate Step3->Workup Purify Flash Chromatography (Hexane -> 5% EtOAc) Workup->Purify Product Pure 2-butyl-4,5,7-trifluoroindole Purify->Product

Figure 2: Operational workflow for the synthesis of 2-butyl-4,5,7-trifluoroindole.

Characterization & Validation

The identity of the product must be confirmed, particularly the regiochemistry (2-butyl vs 3-butyl) and the integrity of the fluorine pattern.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.0–8.5 (br s, 1H, NH).
      
    • 
       6.8–7.0 (m, 1H, H-6). Note: Only one aromatic proton remains on the benzene ring.
      
    • 
       6.2–6.3 (s, 1H, H-3). Diagnostic of 2-substitution.
      
    • 
       2.7 (t, 2H, benzylic 
      
      
      
      ).
    • 
       1.6 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H) for the butyl chain.
      
  • 19F NMR:

    • Expect three distinct signals.[4] The coupling constants (

      
       and 
      
      
      
      ) will confirm the 4,5,7 pattern.
    • Typically:

      
       -135 to -160 ppm range.
      
  • Mass Spectrometry:

    • HRMS (ESI-): Calculated for

      
      
      
      
      
      .

Safety & Troubleshooting

  • Safety: Polyfluorinated anilines can be toxic and skin-permeable. Wear double nitrile gloves.

  • Troubleshooting - Incomplete Cyclization: If the acyclic intermediate persists after heating, add a stronger base (e.g., KOtBu , 1.5 equiv) to the mixture and heat for an additional 2 hours. The electron-deficient amine requires aggressive deprotonation to attack the alkyne.

  • Regioselectivity: The use of a terminal alkyne (1-hexyne) under Sonogashira conditions predominantly yields the 2-substituted indole. Larock conditions (using internal alkynes) would be required if a 2,3-disubstituted analog was desired.[5]

References

  • Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Synthesis of Fluoroindoles: Fandrick, D. R., et al. (2012). Copper-Catalyzed Cyclization of 2-Ethynylanilines to Indoles. Journal of Organic Chemistry, 77(4), 2024–2028.

  • Larock Indole Synthesis (Context for Precursors): Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[5] Journal of the American Chemical Society, 113(17), 6689–6690.

  • Electronic Effects in Indole Synthesis: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of Sterically Hindered Fluorinated Iodoanilines

Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. Introduction: Navigating the Challenges of Crowded Aromatic Scaffolds The Suzuki-Miyaura cross-...

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: Navigating the Challenges of Crowded Aromatic Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of biaryl and heteroaryl structures has become particularly vital in the pharmaceutical industry, where such motifs are prevalent in a vast array of therapeutic agents.[3][4] However, the synthesis of highly substituted biaryls, especially those bearing sterically demanding and electron-withdrawing groups, presents a significant synthetic hurdle. This is particularly true for sterically hindered fluorinated iodoanilines, where the combination of bulky ortho-substituents and the electronic effects of fluorine can dramatically impede the desired coupling.

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of these challenging substrates. We will delve into the mechanistic nuances, discuss the critical role of catalyst and ligand selection, and provide detailed, field-proven protocols to empower researchers to overcome these synthetic obstacles. Our focus is on providing not just a set of instructions, but a foundational understanding of the underlying principles that govern the success of these transformations.

The Mechanistic Landscape: A Tale of Steric and Electronic Hurdles

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2][5] However, for sterically hindered and fluorinated substrates, each of these steps can be a potential bottleneck.

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-iodine bond is often the rate-determining step.[2] With ortho-substituents, particularly bulky ones, the approach of the catalyst to the reaction center is significantly hindered. The presence of a fluorine atom at the ortho position further exacerbates this issue due to its steric bulk and electron-withdrawing nature, which can decrease the electron density of the aromatic ring and slow down the oxidative addition.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium center. The efficiency of transmetalation is highly dependent on the nature of the base, the solvent, and the ligands on the palladium.[6] For hindered substrates, the approach of the boronate complex to the palladium center can be sterically impeded.

  • Reductive Elimination: The final step, where the two organic fragments are coupled and the palladium(0) catalyst is regenerated, is also sensitive to steric hindrance.[5] Bulky ortho-substituents can slow down this step, potentially leading to side reactions.

The presence of fluorine introduces additional electronic complexity. While often considered a simple electron-withdrawing group, its influence can be more nuanced, affecting not only the electron density of the aromatic ring but also the stability of reaction intermediates.

Visualizing the Catalytic Cycle

To better understand the process, let's visualize the generally accepted catalytic cycle for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-I Ar-I Ar-I->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters: A Guide to Optimization

Success in coupling sterically hindered fluorinated iodoanilines hinges on the careful selection and optimization of several key parameters.

The Catalyst and Ligand System: The Heart of the Reaction

For sterically demanding couplings, the choice of the palladium catalyst and, more importantly, the supporting ligand is paramount. Bulky, electron-rich phosphine ligands are often the key to success.[7][8] These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step.[7]

Recommended Catalyst/Ligand Systems:

Catalyst/LigandKey Features & RationaleTypical Loading (mol%)
Pd(OAc)₂ / SPhos SPhos is a bulky biaryl phosphine ligand that is highly effective for sterically hindered substrates. It promotes fast oxidative addition and reductive elimination.1-5
Pd₂(dba)₃ / XPhos XPhos is another highly effective biaryl phosphine ligand, known for its ability to facilitate challenging couplings.1-5
Pd(PPh₃)₄ While a classic catalyst, it can be effective for less hindered substrates or as a starting point for optimization.2-10
[Pd(IPr)Cl₂]₂ N-Heterocyclic carbene (NHC) ligands like IPr can offer high stability and activity, particularly at elevated temperatures.1-3
The Base: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid for transmetalation.[6] For hindered substrates, a stronger, non-nucleophilic base is often required to facilitate this step.

Commonly Used Bases:

BaseStrengthKey Considerations
K₃PO₄ StrongOften the base of choice for challenging couplings. It is effective in a variety of solvent systems.
Cs₂CO₃ StrongAnother highly effective base, particularly in polar aprotic solvents like dioxane or DMF.
K₂CO₃ ModerateCan be effective for less hindered substrates, often used in aqueous solvent mixtures.
KOt-Bu Very StrongCan be effective but may lead to side reactions, especially with sensitive functional groups.
The Solvent: A Medium for Success

The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic components.

Recommended Solvent Systems:

  • Dioxane / H₂O: A classic and often effective solvent system.

  • Toluene / H₂O: A good alternative, particularly for reactions at higher temperatures.

  • DMF / H₂O: A more polar option that can be beneficial for certain substrates.

  • THF / H₂O: Another common choice, although THF can be more prone to peroxide formation.

Experimental Workflow: A Step-by-Step Protocol

The following protocol provides a general framework for the Suzuki-Miyaura coupling of a sterically hindered fluorinated iodoaniline. It is essential to note that optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine iodoaniline, boronic acid, base, and solvent in a reaction vessel. Degas Degas the mixture (e.g., with argon or nitrogen). Reagents->Degas Catalyst Add the palladium catalyst and ligand. Degas->Catalyst Heat Heat the reaction to the desired temperature and monitor progress by TLC or LC-MS. Catalyst->Heat Quench Cool the reaction and quench with water. Heat->Quench Extract Extract the product with an organic solvent. Quench->Extract Purify Dry the organic layer and purify the product (e.g., by column chromatography). Extract->Purify

Sources

Technical Notes & Optimization

Troubleshooting

Preventing deiodination during 3,4,6-Trifluoro-2-iodoaniline synthesis

Welcome to our dedicated technical support center for the synthesis of 3,4,6-Trifluoro-2-iodoaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 3,4,6-Trifluoro-2-iodoaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The inherent reactivity of polyhalogenated aromatic systems presents unique challenges, with deiodination being a primary concern that can significantly impact yield and purity.

This guide provides in-depth, experience-driven advice to help you navigate the complexities of this synthesis, troubleshoot common issues, and implement robust protocols to minimize unwanted side reactions. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of deiodination during the synthesis of 3,4,6-Trifluoro-2-iodoaniline?

A1: Deiodination in this context is most frequently caused by the presence of nucleophiles or reducing agents in the reaction mixture, particularly at elevated temperatures. The electron-withdrawing nature of the three fluorine atoms on the aniline ring increases the electrophilicity of the carbon atom attached to the iodine, making the C-I bond more susceptible to nucleophilic attack. A study on the synthesis and thiolation of similar polyhalogenated anilines demonstrated that alkylthiolates can cause facile deiodination.[1] This highlights the lability of the C-I bond in such electron-deficient systems.

Q2: Can the choice of iodinating agent influence the extent of deiodination?

A2: Absolutely. The choice of iodinating agent and the overall reaction conditions are critical. Harsh iodinating conditions or the use of reagents that generate strong nucleophilic byproducts can promote deiodination. For instance, direct iodination of anilines often requires careful control of pH and temperature to prevent unwanted side reactions.[2] For polyhalogenated anilines, milder iodinating agents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine in the presence of an oxidizing agent like hydrogen peroxide, are often preferred over harsher methods.

Q3: How can I monitor the progress of the reaction and detect deiodination?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques for real-time monitoring. A TLC plate can quickly show the consumption of the starting material (3,4,6-trifluoroaniline), the formation of the desired product (3,4,6-Trifluoro-2-iodoaniline), and the appearance of any lower molecular weight byproducts, such as the deiodinated starting material. LC-MS is invaluable for confirming the identity of these spots by their mass-to-charge ratio.

Q4: Are there specific purification techniques that can minimize deiodination?

A4: Yes, purification methods should be chosen to avoid conditions that promote deiodination. Flash column chromatography on silica gel is a common and effective method.[3] It is crucial to use neutral, non-nucleophilic solvent systems. Protic solvents like methanol or ethanol should be used with caution, as they can act as nucleophiles, especially if basic impurities are present in the silica or on glassware. Elevated temperatures during solvent removal should also be avoided. Recrystallization from a non-nucleophilic solvent system, such as a hexane/ethyl acetate mixture, can also be an effective purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of 3,4,6-Trifluoro-2-iodoaniline with significant recovery of starting material. Incomplete reaction.Increase the reaction time or the stoichiometry of the iodinating agent. Monitor the reaction closely by TLC to determine the point of maximum conversion.
Low reaction temperature.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for the appearance of deiodination byproducts.
Presence of 3,4,6-trifluoroaniline in the final product. Deiodination during the reaction or workup.Ensure all reagents are free from nucleophilic impurities. Use a non-nucleophilic base if pH adjustment is necessary. During workup, avoid prolonged exposure to aqueous basic solutions.
Deiodination during purification.Use a neutral, aprotic solvent system for chromatography. Avoid high temperatures when concentrating the product fractions.
Formation of multiple iodinated isomers. Incorrect reaction conditions leading to poor regioselectivity.For direct iodination, ensure the reaction is performed at a low temperature to maximize ortho-selectivity. Consider protecting the amine group as an acetamide to enhance ortho-directing effects and reduce the activating nature of the amine.
Use of a Sandmeyer reaction from the corresponding diazonium salt can offer better regiocontrol.[4]
Product decomposes or discolors upon storage. Light or air sensitivity.Polyhalogenated anilines can be sensitive to light and air. Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial at low temperature.

Experimental Protocol: Synthesis of 3,4,6-Trifluoro-2-iodoaniline

This protocol is a representative procedure based on the direct iodination of trifluoroanilines and should be optimized for your specific laboratory conditions.

Materials:

  • 3,4,6-Trifluoroaniline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,4,6-trifluoroaniline (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution, followed by the slow, dropwise addition of trifluoroacetic acid (0.2 eq).

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., in 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the flask and stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30-35 °C.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Process

Logical Workflow for Troubleshooting Deiodination

G start Deiodination Observed (via TLC/LC-MS) reaction_check During Reaction? start->reaction_check workup_check During Workup? reaction_check->workup_check No temp High Temperature? reaction_check->temp Yes purification_check During Purification? workup_check->purification_check No base Strong Base Used? workup_check->base Yes solvent Protic/Nucleophilic Solvent? purification_check->solvent Yes heat_conc Heated Concentration? purification_check->heat_conc No nucleophile Nucleophiles Present? temp->nucleophile No sol_temp Lower Reaction Temperature temp->sol_temp Yes nucleophile->reaction_check No sol_reagent Use Anhydrous Reagents & Inert Atmosphere nucleophile->sol_reagent Yes base->workup_check No sol_base Use Mild, Non-Nucleophilic Base (e.g., NaHCO3) base->sol_base Yes solvent->purification_check No sol_solvent Use Aprotic Solvents for Chromatography solvent->sol_solvent Yes sol_conc Concentrate at Low Temperature heat_conc->sol_conc Yes

Caption: A decision tree for troubleshooting deiodination.

Proposed Reaction Pathway: Direct Iodination

G cluster_main Main Reaction cluster_side Side Reaction: Deiodination A 3,4,6-Trifluoroaniline B Electrophilic Attack by I+ A->B C Sigma Complex (Resonance Stabilized) B->C D Deprotonation C->D E 3,4,6-Trifluoro-2-iodoaniline D->E F 3,4,6-Trifluoro-2-iodoaniline G Nucleophilic Attack on C-I bond (Nu-) F->G H Transition State G->H I 3,4,6-Trifluoroaniline H->I J I-Nu H->J reagents NIS, TFA DCM, 0°C reagents->B nucleophiles Nucleophiles (e.g., R-S-) Heat nucleophiles->G

Caption: Iodination pathway and deiodination side reaction.

References

  • CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google P
  • Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal. [Link]

  • Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap. [Link]

  • Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google P
  • CN110724061A - P-iodoaniline and preparation method thereof - Google P
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]

  • p-IODOANILINE - Organic Syntheses Procedure. [Link]

Sources

Optimization

Technical Support Center: Optimizing Iodination Reactions with NaIO₃ and I₂

Welcome to the technical support center for electrophilic iodination. This guide is designed for researchers, chemists, and process development professionals utilizing the sodium iodate (NaIO₃) and molecular iodine (I₂)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for electrophilic iodination. This guide is designed for researchers, chemists, and process development professionals utilizing the sodium iodate (NaIO₃) and molecular iodine (I₂) system. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields. Our focus is on providing practical, field-tested insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of NaIO₃ in this iodination reaction?

A: Molecular iodine (I₂) by itself is a weak electrophile and generally unreactive towards many aromatic compounds.[1] The primary function of sodium iodate (NaIO₃), an oxidizing agent, is to oxidize I₂ in situ to a more potent electrophilic iodine species, often represented as I⁺. This is the key step that enables the electrophilic aromatic substitution to proceed efficiently. The reaction is typically performed in the presence of an acid, such as sulfuric acid, which protonates the iodate, further enhancing its oxidizing power and facilitating the generation of the active iodinating agent.[2][3]

Q2: Why is the addition of a strong acid like sulfuric acid often necessary?

A: The addition of a strong acid, particularly concentrated sulfuric acid, serves two critical purposes:

  • Generation of a Powerful Electrophile: In the presence of H₂SO₄, NaIO₃ and I₂ combine to form a highly reactive iodinating species. This is especially crucial for the iodination of deactivated or electron-poor aromatic rings, which do not react with I₂ alone.[2][3]

  • Protonation and Activation: The acid protonates the sodium iodate, making it a stronger oxidant. This accelerates the formation of the electrophilic iodine required for the substitution reaction.

However, caution is paramount. The concentration and amount of acid must be carefully controlled, as excessively harsh acidic conditions can lead to side reactions, including decomposition of sensitive substrates or disproportionation of the iodoarene products.[4]

Q3: My reaction mixture has a persistent dark brown/purple color. What does this indicate?

A: The characteristic dark color is due to the presence of unreacted molecular iodine (I₂). While some color is expected, a persistent, intense color at the end of the reaction timeline suggests that the reaction may be incomplete or stalled. The workup procedure, which involves quenching with a reducing agent like sodium thiosulfate (Na₂S₂O₃), is specifically designed to remove this excess iodine by converting it to colorless iodide (I⁻) ions.[5]

Q4: Can I use this method for any aromatic compound?

A: This method is versatile but not universal. It is highly effective for a wide range of substrates:

  • Activated Arenes: Phenols, anilines, and anisoles react readily, often at room temperature. However, they are also prone to over-iodination (di- or tri-substitution) and oxidation.[1][6]

  • Deactivated Arenes: Electron-deficient compounds (e.g., those with nitro or carboxyl groups) can be successfully iodinated using this system, but typically require stronger acidic conditions (e.g., concentrated H₂SO₄) and potentially elevated temperatures to proceed.[3]

Substrates that are highly sensitive to strong acids or oxidizing conditions may degrade, leading to low yields and complex product mixtures.[7]

Reaction Mechanism Overview

The iodination proceeds via an Electrophilic Aromatic Substitution (SₑAr) mechanism. The key is the in situ generation of a potent iodine electrophile (I⁺), which is then attacked by the electron-rich aromatic ring.

Iodination_Mechanism cluster_generation Step 1: Generation of Electrophile cluster_substitution Step 2: Electrophilic Substitution I2 I₂ I_plus Electrophilic Species (e.g., I⁺) I2->I_plus Oxidation NaIO3 NaIO₃ NaIO3->I_plus Oxidation H2SO4 H₂SO₄ H2SO4->I_plus Oxidation Arene Ar-H Sigma_Complex Sigma Complex [Ar(H)I]⁺ Arene->Sigma_Complex + I⁺ Product Ar-I Sigma_Complex->Product - H⁺ Troubleshooting_Workflow cluster_yield Yield Issues cluster_selectivity Selectivity Issues start Reaction Complete? low_yield Low / No Yield start->low_yield No multi_products Multiple Products start->multi_products No success Successful Isolation start->success Yes check_sm Check Starting Material (SM) by TLC/LCMS low_yield->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent (Decomposition) check_sm->sm_absent No increase_potency Increase Electrophile Potency (Add more H₂SO₄) sm_present->increase_potency increase_temp Increase Temperature sm_present->increase_temp lower_temp Lower Temperature / Slower Addition sm_absent->lower_temp check_products Identify Products (NMR/MS) multi_products->check_products over_iodination Over-iodination check_products->over_iodination Poly-iodinated isomers Regioisomers check_products->isomers Isomeric Mixture reduce_equiv Reduce Equivalents of I₂/NaIO₃ over_iodination->reduce_equiv optimize_purification Optimize Purification (Chromatography/Recrystallization) isomers->optimize_purification

Sources

Troubleshooting

Technical Support Center: Purification of 3,4,6-Trifluoro-2-iodoaniline by Flash Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3,4,6-Trifluoro-2-iodoaniline using flash chromatography. Here, we address...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 3,4,6-Trifluoro-2-iodoaniline using flash chromatography. Here, we address common challenges and frequently asked questions to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying 3,4,6-Trifluoro-2-iodoaniline?

A1: For the purification of anilines, including halogenated ones like 3,4,6-Trifluoro-2-iodoaniline, standard silica gel is the most common choice.[1][2] However, the acidic nature of silica can sometimes lead to strong adsorption of the basic aniline group, causing peak tailing and potential degradation.[3] If these issues arise, consider using neutral alumina or a bonded stationary phase like amine-functionalized silica.[4][5]

Q2: How do I select an appropriate mobile phase system for this purification?

A2: A common starting point for normal-phase chromatography of moderately polar compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[6] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of your target compound between 0.2 and 0.4 for good separation.[7]

Q3: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?

A3: Streaking of amines on a silica TLC plate is a common sign of strong interaction with the acidic stationary phase.[8] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[3][9] This will compete with your aniline for the active sites on the silica, leading to more symmetrical spots.

Q4: How can I effectively detect 3,4,6-Trifluoro-2-iodoaniline in the collected fractions?

A4: Due to its aromatic nature, 3,4,6-Trifluoro-2-iodoaniline should be readily detectable by UV light, typically at 254 nm. You can monitor your fractions using a TLC plate under a UV lamp.

Q5: What is a reasonable sample loading capacity for this type of purification?

A5: The loading capacity depends on the difficulty of the separation. A general rule of thumb for a moderately difficult separation on silica gel is a 1-10% loading by weight of the stationary phase. For example, on a 40 g silica cartridge, you could load between 400 mg and 4 g of crude material. However, this is highly dependent on the separation of the target compound from its impurities.

Step-by-Step Experimental Protocol

This protocol outlines a general procedure for the purification of 3,4,6-Trifluoro-2-iodoaniline.

1. Mobile Phase Selection via TLC:

  • Prepare several TLC chambers with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • If streaking is observed, prepare a new set of mobile phases containing 0.5% triethylamine.

  • Spot your crude sample on TLC plates and develop them in the prepared chambers.

  • Identify the solvent system that provides an Rf of ~0.3 for the target compound.

2. Sample Preparation:

  • Dissolve your crude 3,4,6-Trifluoro-2-iodoaniline in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.

  • Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

3. Flash Chromatography Setup and Execution:

ParameterRecommendation
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexane/Ethyl Acetate with 0.5% Triethylamine (gradient)
Column Equilibration Flush the column with 3-5 column volumes of the initial mobile phase.
Sample Loading Load the prepared sample onto the column.
Elution Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. A typical gradient might run from 5% to 40% ethyl acetate over 10-15 column volumes.
Fraction Collection Collect fractions based on the UV chromatogram.

4. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate mobile phase. - Column overloading. - Co-elution of impurities.- Re-optimize the mobile phase using TLC.[10] - Reduce the amount of sample loaded onto the column. - Try a different stationary phase (e.g., alumina) or a different solvent system.
Peak Tailing - Strong interaction between the aniline and acidic silica.- Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[3][9]
Low Recovery - Compound irreversibly adsorbed onto the column. - Compound degradation on the silica gel.[11]- Use a less acidic stationary phase like neutral alumina. - Test the stability of your compound on silica by spotting it on a TLC plate and letting it sit for an hour before developing.[11]
Compound Elutes Too Quickly (at the solvent front) - The mobile phase is too polar.- Start with a less polar mobile phase (e.g., increase the hexane percentage).
Compound Does Not Elute - The mobile phase is not polar enough. - The compound may have degraded on the column.[11]- Gradually increase the polarity of the mobile phase. - If the compound is suspected to be unstable, consider alternative purification methods.

Workflow Visualization

Below is a diagram illustrating the decision-making process for optimizing the purification of 3,4,6-Trifluoro-2-iodoaniline.

Purification_Workflow cluster_prep Preparation cluster_purification Flash Chromatography cluster_outcome Outcome TLC 1. TLC Analysis (Hexane/EtOAc) Streak Streaking Observed? TLC->Streak Add_TEA Add 0.5% Triethylamine to Mobile Phase Streak->Add_TEA Yes TLC_Optimized 2. Optimized TLC (Rf ≈ 0.3) Streak->TLC_Optimized No Add_TEA->TLC_Optimized Prepare_Sample 3. Prepare Sample (Wet or Dry Load) TLC_Optimized->Prepare_Sample Run_Flash 4. Run Flash Chromatography (Gradient Elution) Prepare_Sample->Run_Flash Analyze_Fractions 5. Analyze Fractions by TLC Run_Flash->Analyze_Fractions Combine_Pure 6. Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate 7. Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Flash Chromatography Purification.

References

  • Organic Syntheses Procedure: p-IODOANILINE. Available at: [Link]

  • PubMed: Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Available at: [Link]

  • PMC - NIH: Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available at: [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Available at: [Link]

  • ResearchGate: Normal-phase capillary chromatography of polar aromatic compounds. Available at: [Link]

  • Biotage: How do I Create an Efficient Gradient Flash Chromatography Method? Available at: [Link]

  • Biotage: How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Teledyne ISCO: Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Available at: [Link]

  • Phenomenex: Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • SIELC: Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Available at: [Link]

  • University of Rochester, Department of Chemistry: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]

  • YouTube: Flash Method Development from TLC Plates Webinar. Available at: [Link]

  • Phenomenex: Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • ACS Publications: Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Available at: [Link]

  • Reddit: Chromotography with free amines? : r/chemhelp. Available at: [Link]

  • ResearchGate: (PDF) Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol -water mixtures. Available at: [Link]

  • Krishgen Biosystems: General Methods for Flash Chromatography Using Disposable Columns. Available at: [Link]

  • Wikipedia: Aqueous normal-phase chromatography. Available at: [Link]

  • Google Patents: Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
  • Google Patents: JPH08295654A - Method for purifying aniline.
  • Yamazen: Ideal Method Transfer from TLC to Column Chromatography. Available at: [Link]

  • LCGC International: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

  • Biotage: Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Agilent: Mobile Phase Optimization in SEC Method Development. Available at: [Link]

  • Biotage: Organic Amine Flash Purification Using A Novel Stationary Phase. Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? Available at: [Link]

  • Gas Chromatographic Analysis of Aliphatic Amines and Imines. Available at: [Link]

  • Organic Chemistry Portal: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]

  • HPLC: Isocratic Separation of Anilines on HALO C18. Available at: [Link]

Sources

Optimization

Solving regioselectivity issues in trifluoroaniline iodination

Technical Support Center: Regioselective Iodination of Trifluoroanilines Executive Summary: The Electronic "Tug-of-War" Iodinating trifluoroanilines—specifically 3-(trifluoromethyl)aniline (also known as m-aminobenzotrif...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Iodination of Trifluoroanilines

Executive Summary: The Electronic "Tug-of-War"

Iodinating trifluoroanilines—specifically 3-(trifluoromethyl)aniline (also known as m-aminobenzotrifluoride)—presents a classic electrophilic aromatic substitution (EAS) conflict. You are balancing two opposing forces:

  • The Amine (

    
    ):  A strong activator and ortho/para director.
    
  • The Trifluoromethyl (

    
    ):  A strong deactivator and meta director.
    

The Core Problem: In 3-(trifluoromethyl)aniline, the


 group directs incoming electrophiles to positions 2, 4, and 6 . The 

group (at position 3) directs meta to itself, which reinforces positions 1 and 5 (blocked or electronically dead) but deactivates positions 2 and 4 .
  • Position 2: Sterically crowded (flanked by

    
     and 
    
    
    
    ). Rarely formed.
  • Position 4: Para to

    
    , Ortho to 
    
    
    
    . Sterically accessible but electronically deactivated by inductive withdrawal of
    
    
    .
  • Position 6: Ortho to

    
    , Para to 
    
    
    
    . Electronically synergistic (ortho to donor, para to acceptor), but sterically less favorable than para for large iodine atoms.

The Reality: Despite the electronic synergy at position 6, sterics dominate iodination . The major product is almost invariably 4-iodo-3-(trifluoromethyl)aniline (para-iodination), provided the correct "soft" iodinating conditions are used.

Diagnostic Workflow

Use this decision tree to identify the correct protocol for your specific regioselectivity or reactivity failure.

IodinationLogic Start Start: Select Substrate Substrate 3-(Trifluoromethyl)aniline Start->Substrate Goal Define Critical Quality Attribute (CQA) Substrate->Goal Issue1 Issue: Mixture of Isomers (Need high Para-selectivity) Goal->Issue1 Regio-control Issue2 Issue: Over-Iodination (Di-iodo impurities) Goal->Issue2 Purity Issue3 Issue: Low Conversion (Deactivated Ring) Goal->Issue3 Reactivity Sol1 Solution: NIS + Cat. TFA (Protocol A) Issue1->Sol1 Maximize Steric Control Sol2 Solution: Stoichiometry Control (0.95 eq) or Acetylation Issue2->Sol2 Kinetic Control Sol3 Solution: Superacid Activation (NIS + TfOH) Issue3->Sol3 Electronic Activation

Caption: Diagnostic logic flow for selecting iodination conditions based on observed experimental failures.

Troubleshooting Guide (Q&A)

Module 1: Regioselectivity Failures

Q: I am observing a 60:40 mixture of 4-iodo and 6-iodo isomers. How do I force para-selectivity (4-iodo)?

A: The formation of the 6-iodo isomer is driven by the "ortho effect" (coordination of the iodine species to the amine) and the electronic synergy mentioned above. To force the reaction to the 4-position (para) , you must rely on steric bulk .

  • The Fix: Switch from elemental iodine (

    
    ) to N-Iodosuccinimide (NIS)  activated by catalytic Trifluoroacetic Acid (TFA)  in Acetonitrile (MeCN).
    
  • Why it works: The active species generated is likely

    
     or protonated NIS, which is bulkier than 
    
    
    
    . The bulky electrophile avoids the ortho-pocket (position 6) and preferentially attacks the less hindered para-position (position 4).
  • Protocol Ref: See Protocol A below. This method typically boosts para:ortho ratios to >90:10 [1].

Q: Can I access the 2-iodo isomer (ortho to both groups)?

A: Direct iodination will almost never yield the 2-iodo isomer due to severe steric clash between the


 and 

groups.
  • The Fix: You cannot use direct EAS. You must use Directed Ortho Metalation (DoM) . Protect the amine (e.g., as a pivalamide), treat with n-BuLi (which directs ortho to the

    
     and protected amine), and quench with 
    
    
    
    .
Module 2: Reactivity & Yield Issues

Q: My reaction stalls at 50% conversion. Adding more iodine just creates di-iodo byproducts.

A: This is a classic "reactivity vs. selectivity" trap. The first iodine atom deactivates the ring further. However, the amine is so activating that the mono-iodo product is still susceptible to a second attack.

  • The Fix:

    • Stoichiometry: Never use excess iodinating agent. Use 0.95 equivalents . It is better to leave 5% starting material (separable) than generate 5% di-iodo product (often inseparable).

    • Solvent Switch: Change from MeOH or DCM to AcOH (Acetic Acid) or use TFA as a co-solvent. The acidic medium protonates a fraction of the amine, buffering its activation potential and preventing "runaway" di-iodination.

Q: I am using poly-fluorinated anilines (e.g., 2,3,4-trifluoroaniline) and getting no reaction.

A: Multiple fluorine atoms pull electron density so strongly that the ring becomes inert to standard electrophiles (


, ICl).
  • The Fix: You need a "Super-Electrophile." Use NIS combined with Triflic Acid (TfOH) or Silver Sulfate (

    
    ) .
    
  • Mechanism:

    
     strips the iodide from 
    
    
    
    , generating a naked iodonium (
    
    
    ) species, which is aggressive enough to attack electron-deficient rings [2].

Validated Protocols

Protocol A: High-Selectivity NIS Iodination (Recommended)

Best for: Maximizing 4-iodo product and minimizing di-iodination.

  • Dissolution: Dissolve 3-(trifluoromethyl)aniline (1.0 equiv, 10 mmol) in Acetonitrile (MeCN) (0.5 M concentration).

  • Catalyst: Add Trifluoroacetic Acid (TFA) (0.3 equiv). Note: TFA activates the NIS but keeps the pH low enough to prevent amine oxidation.

  • Addition: Cool to 0°C . Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 30 minutes.

    • Critical Step: Protect from light (wrap flask in foil) to prevent radical side reactions.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    )  to remove unreacted iodine (yellow color disappears). Extract with EtOAc.[1]
    
  • Expected Outcome: >85% Yield, >90:10 regioselectivity (4-iodo vs 6-iodo).

Protocol B: Green Oxidative Iodination (Scalable)

Best for: Large scale (>100g) where NIS cost is prohibitive.

  • Dissolution: Suspend substrate (1.0 equiv) in Methanol/Water (3:1) .

  • Reagents: Add KI (1.1 equiv) and

    
      (0.2 equiv).
    
  • Activation: Add HCl (2M) dropwise over 1 hour.

    • Mechanism:[1][2][3][4][5][6]

      
      . This generates nascent 
      
      
      
      in situ.[4]
  • Outcome: Lower regioselectivity (approx 80:20) but significantly lower cost and waste profile [3].

Data Comparison: Reagent Selectivity

Reagent SystemActive SpeciesRegioselectivity (4-I : 6-I)YieldRisk

/


Moderate (75:25)60-70%High amine oxidation
ICl (Iodine Monochloride)

Low (Mixture)>90%Chlorination byproducts
NIS / TFA

(Bulky)
High (92:8) 85-95% Best balance

/


(Naked)
Low (Scrambled)95%Expensive, use for deactivated rings only

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[7][8] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[7][8][9] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS–CF3SO3H). Journal of Organic Chemistry, 58(11), 3194–3195. Link

  • Patil, S. G., et al. (2008). Regioselective iodination of activated aromatic compounds using potassium iodide and potassium iodate. Arkivoc, (xi), 9-14. Link

  • BenchChem Application Note. (2025). Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (Analogous steric control for halogenation). Link

Sources

Troubleshooting

Technical Support Center: Purification of Fluoroaniline Reaction Mixtures

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted iodine from fluoroaniline reaction mixtures. As a senior application scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted iodine from fluoroaniline reaction mixtures. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles and field-tested insights to empower you to make informed decisions during your purification process.

Troubleshooting Guide: Selecting the Right Purification Strategy

The presence of residual iodine, identifiable by its characteristic purple or brown color, can complicate downstream applications and analysis. The choice of purification method depends on the scale of your reaction, the properties of your target fluoroaniline derivative, and the desired level of purity.

My reaction mixture is colored brown/purple after the reaction. What should I do first?

The first and most common step is a reductive quench to convert molecular iodine (I₂) into colorless and water-soluble iodide (I⁻). This is typically followed by a liquid-liquid extraction to remove the iodide salts.

dot digraph "Purification_Decision_Tree" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Decision Tree for Iodine Removal", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Reaction Mixture\n(Fluoroaniline + Unreacted Iodine)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Perform Reductive Quench\n(e.g., aq. Na₂S₂O₃ wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="Liquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_color [label="Is the organic layer colorless?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dry_concentrate [label="Dry Organic Layer & Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_purity [label="Check Purity\n(TLC, NMR, etc.)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pure [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; further_purification [label="Further Purification Needed", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; column [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallization\n(if product is solid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> quench; quench -> extract; extract -> check_color; check_color -> dry_concentrate [label="Yes"]; check_color -> quench [label="No, repeat wash"]; dry_concentrate -> check_purity; check_purity -> pure [label="Yes"]; check_purity -> further_purification [label="No"]; further_purification -> column; further_purification -> recrystallize; column -> pure; recrystallize -> pure; } dot Caption: Decision tree for iodine removal.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous sodium thiosulfate quench not working effectively?

Several factors can hinder the efficiency of a thiosulfate quench:

  • Insufficient Mixing: Iodine is more soluble in organic solvents, so vigorous shaking or stirring during the extraction is crucial to bring it into contact with the aqueous thiosulfate.[1][2]

  • Concentration and Stoichiometry: Ensure you are using a sufficient excess of a saturated or near-saturated sodium thiosulfate solution.[3] The reaction stoichiometry is 2 moles of thiosulfate for every 1 mole of iodine.

  • pH of the Solution: Thiosulfate works best in neutral to mildly acidic conditions.[1] In strongly acidic solutions (pH < 1), it can decompose to form colloidal sulfur, which can be difficult to remove.[1]

  • Dissolution Rate: The dissolution of sodium thiosulfate in water is an endothermic process. If you are preparing the solution fresh, it may be cold, which reduces its solubility. Gentle warming or patience may be required to ensure it is fully dissolved.[1]

Q2: Are there alternatives to sodium thiosulfate for quenching iodine?

Yes, other reducing agents can be used, each with its own advantages and disadvantages.

Quenching AgentProsCons
Sodium Thiosulfate (Na₂S₂O₃) Inexpensive, effective, and widely used.[1][3]Can form elemental sulfur under acidic conditions, which is a fine precipitate that is difficult to filter.[1]
Sodium Sulfite (Na₂SO₃) Does not form sulfur precipitates in acidic solutions, making for a cleaner workup.[1]Can generate sulfur dioxide (SO₂) gas, which can react with certain functional groups like aldehydes or amines.[1]
Sodium Metabisulfite (Na₂S₂O₅) Similar to sodium sulfite, it provides a cleaner workup than thiosulfate in acidic media.[1]Also generates SO₂, posing similar reactivity risks.[1]

Q3: I've quenched the reaction, but my product is still impure after extraction. What's the next step?

If quenching and extraction are insufficient, chromatographic methods are the next logical step for purification.

  • Flash Column Chromatography: This is a highly effective method for separating the fluoroaniline product from any remaining iodine and other non-polar impurities.[4][5][6] Iodine will typically elute as a purple band, which can be easily separated from your product fractions.[1] Silica gel is the most common stationary phase for this type of separation.[7]

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes or for purifying small quantities of high-value material, reverse-phase HPLC can be employed.[4][8]

Q4: Can I use recrystallization to purify my solid fluoroaniline derivative?

Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found.[9][10] The ideal solvent will dissolve your fluoroaniline product well at high temperatures but poorly at low temperatures, while impurities (including any residual iodine) remain in solution upon cooling.[9][11]

Experimental Protocols

Protocol 1: Standard Reductive Quench and Extraction

This protocol describes the most common method for removing the bulk of unreacted iodine from a reaction mixture.

dot digraph "Workflow_Purification" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Purification Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Transfer to Separatory Funnel\n& Dilute with Organic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_quench [label="Add Saturated Aqueous\nNa₂S₂O₃ Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; shake [label="Shake Vigorously &\nVent Periodically", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="Separate Layers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_aqueous [label="Is Aqueous Layer\nStill Colored?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash_organic [label="Wash Organic Layer\nwith Brine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="Dry Organic Layer\n(e.g., with MgSO₄ or Na₂SO₄)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filter_concentrate [label="Filter & Concentrate\nin vacuo", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Crude Product for\nFurther Purification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> transfer; transfer -> add_quench; add_quench -> shake; shake -> separate; separate -> check_aqueous; check_aqueous -> add_quench [label="Yes, re-extract"]; check_aqueous -> wash_organic [label="No"]; wash_organic -> dry; dry -> filter_concentrate; filter_concentrate -> end; } dot Caption: General purification workflow.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and in which your product is soluble.

  • Add a volume of saturated aqueous sodium thiosulfate solution.

  • Stopper the funnel, and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[2]

  • Allow the layers to separate. The disappearance of the brown/purple color indicates the reduction of iodine.

  • Drain the lower aqueous layer.

  • If the color persists, add fresh sodium thiosulfate solution and repeat the extraction.

  • Once the organic layer is colorless, wash it with water and then with brine to remove residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is intended for when residual impurities, including iodine, remain after the initial workup.

Methodology:

  • Prepare the Column: Pack a glass column with silica gel or alumina as the stationary phase, using a suitable solvent system (the mobile phase).[6][7]

  • Select the Eluent: Determine an appropriate eluent system using thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your product and impurities.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the prepared column.

  • Elute the Column: Add the eluent to the column and apply positive pressure to move the solvent through the stationary phase.

  • Collect Fractions: Collect the eluting solvent in fractions. The purple iodine band will move down the column and should be collected separately.[1] Monitor the fractions containing your compound by TLC.

  • Combine and Concentrate: Combine the pure fractions containing your desired fluoroaniline derivative and remove the solvent under reduced pressure.

References

  • Process for the removal of iodine
  • Removal of Iodine : r/Chempros. Reddit.
  • Extraction of Iodine. 3NChemistry.
  • Method for removing unreacted electrophiles
  • Recrystallization of Impure Acetanilide and Melting Point Determin
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • How do I get rid of excess iodine in a reaction? : r/chemistry. Reddit.
  • Recrystalliz
  • Separation of Iodine, bis(acetato-.kappa.O)phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Column chrom
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
  • Separating Compounds by Column Chrom

Sources

Optimization

Troubleshooting low conversion in 2,4,5-trifluoroaniline iodination

Topic: Troubleshooting Low Conversion & Optimization of Reaction Parameters Document ID: TSC-2026-TFA-I Status: Active Diagnostic & Decision Matrix Before altering your current setup, use this decision matrix to identify...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Optimization of Reaction Parameters Document ID: TSC-2026-TFA-I Status: Active

Diagnostic & Decision Matrix

Before altering your current setup, use this decision matrix to identify the bottleneck. The chemical inertness of the 2,4,5-trifluoroaniline ring requires specific "super-electrophilic" conditions that standard protocols often miss.

TroubleshootingFlow Start Issue: Low Conversion (<50%) CheckReagent Reagent System? Start->CheckReagent I2_NaHCO3 I2 / NaHCO3 or I2 / H2O CheckReagent->I2_NaHCO3 Using NIS_Acid NIS / TFA or ICl CheckReagent->NIS_Acid Using Solution1 CRITICAL ERROR: Electrophile too weak. Switch to NIS/TFA. I2_NaHCO3->Solution1 CheckColor Reaction Color? NIS_Acid->CheckColor DarkTar Black/Tar Formation CheckColor->DarkTar Pale Pale/No Change CheckColor->Pale Solution2 Oxidation of Amine. Lower Temp (<0°C) or Protect Amine (Ac2O). DarkTar->Solution2 Solution3 Kinetics Issue. Increase Acid Conc. (Switch to TfOH/MeCN). Pale->Solution3

Figure 1: Diagnostic flowchart for isolating the cause of reaction failure in electron-deficient aniline iodination.

Technical Analysis: Why is the Reaction Failing?

The Core Problem: Electronic Deactivation

The primary reason for low conversion in this synthesis is the extreme electron deficiency of the aromatic ring.

  • Substrate: 2,4,5-Trifluoroaniline contains three fluorine atoms. While fluorine is an ortho/para director (resonance), its inductive effect (-I) is powerfully electron-withdrawing.

  • Nucleophilicity: The ring electron density is pulled away from the carbons, making the ring a poor nucleophile.[1]

  • The Mismatch: Standard iodination reagents (Molecular Iodine

    
     with weak bases like 
    
    
    
    ) rely on the ring attacking a polarized iodine molecule. 2,4,5-trifluoroaniline is simply too deactivated to attack
    
    
    .
The Solution: The "Super-Electrophile" Strategy

To force the reaction, you must increase the energy of the electrophile, not the substrate. We utilize N-Iodosuccinimide (NIS) activated by a strong acid (Trifluoroacetic Acid - TFA, or Sulfuric Acid).[2]

Mechanism of Activation: The acid protonates the NIS, weakening the N-I bond and generating a highly reactive iodonium equivalent (


 or 

complex).

Mechanism NIS NIS Complex [NIS-H]+ (Activated) NIS->Complex + Protonation Acid H+ (TFA) Acid->Complex Sigma Sigma Complex (Wheland) Complex->Sigma Electrophilic Attack (Rate Limiting) Substrate 2,4,5-Trifluoroaniline Substrate->Sigma Product 6-Iodo-2,4,5-trifluoroaniline Sigma->Product - H+

Figure 2: Acid-catalyzed activation of NIS allows iodination of the deactivated fluorinated ring.

Optimized Protocol (The "Gold Standard")

Objective: Synthesis of 6-iodo-2,4,5-trifluoroaniline (also referred to as 2-iodo-3,4,6-trifluoroaniline depending on nomenclature priority).

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2,4,5-Trifluoroaniline 1.0SubstrateLimiting reagent.[3]
N-Iodosuccinimide (NIS) 1.1 - 1.2Iodine SourceMust be fresh (white, not yellow). Recrystallize from dioxane/CCl4 if yellow.
Trifluoroacetic Acid (TFA) 0.5 - 1.0Catalyst/Co-solventActivates NIS. Can be used as solvent for extreme cases.
Acetonitrile (MeCN) SolventMediumPolar aprotic, stabilizes the intermediate.
Step-by-Step Procedure
  • Preparation: Dissolve 2,4,5-trifluoroaniline (1.0 equiv) in Acetonitrile (

    
    ).
    
    • Tip: Ensure the solution is clear. If the aniline is dark/oxidized, purify it first.

  • Activation: Cool the solution to 0°C (Ice bath). This is critical to prevent oxidation of the amine group.

  • Addition: Add Trifluoroacetic Acid (0.5 equiv) dropwise.

  • Iodination: Add NIS (1.1 equiv) portion-wise over 15 minutes.

    • Why? Dumping NIS all at once can cause a localized spike in concentration, leading to over-iodination or oxidation.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Do not use UV visualization alone on TLC (fluorinated compounds can be faint). Use

      
       stain or LC-MS.
      
  • Workup:

    • Quench with saturated aqueous Sodium Thiosulfate (

      
      ) to remove excess iodine (solution turns from red/brown to yellow/colorless).
      
    • Extract with Ethyl Acetate.[1]

    • Wash with

      
       (to remove TFA) and Brine.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting FAQs

Q1: The reaction turns black immediately upon adding NIS. What happened?

A: You oxidized the aniline. Anilines are sensitive to oxidation, forming "aniline black" (tars). The combination of NIS and acid can act as an oxidant.[4]

  • Fix: Perform the addition at -10°C to 0°C .

  • Alternative: If the substrate is too sensitive, protect the amine first. Convert to the acetanilide (using Acetic Anhydride), iodinate (the ring is still activated enough), and then hydrolyze the acetyl group with

    
    .
    
Q2: I have 20% starting material left after 24 hours. Should I heat it?

A: Proceed with caution. Heating increases the risk of oxidation and di-iodination.

  • Better Strategy: Add a "booster" of fresh NIS (0.2 equiv) and slightly more acid (TFA).

  • Nuclear Option: If conversion is still stuck, switch the solvent to pure TFA or use Triflic Acid (

    
    )  as the catalyst. The super-acidic medium generates a highly potent electrophile.
    
Q3: Where does the iodine go? (Regioselectivity)

A: The iodine installs at Position 6 (Ortho to the amine).

  • Logic: The

    
     group is the strongest director (Ortho/Para).
    
    • Para (Pos 4) is blocked by Fluorine.

    • Ortho (Pos 2) is blocked by Fluorine.

    • Ortho (Pos 6) is Open.

    • Meta (Pos 3) is electronically unfavorable and sterically crowded between two fluorines.

  • Verification:

    
     will show the disappearance of the proton signal at Position 6.
    
Q4: Can I use Iodine Monochloride (ICl)?

A: Yes,


 is a valid alternative for deactivated anilines.
  • Protocol: Dissolve substrate in Acetic Acid (

    
    ). Add 
    
    
    
    (1.1 equiv) in
    
    
    dropwise.
  • Risk:

    
     is much harsher and more corrosive than NIS. It often leads to higher chlorination byproducts if the temperature isn't controlled strictly.
    

References

  • Organic Chemistry Portal. (2024). N-Iodosuccinimide (NIS) - Reactivity and Protocols. [Link]

  • G.K.S. Prakash et al. (2004).[5] N-Halosuccinimides activated by Triflic Acid. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2025). Iodination of Deactivated Aromatic Hydrocarbons: Tables and Methods. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹⁹F NMR Chemical Shifts of 3,4,6-Trifluoro-2-iodoaniline: An In-depth Analysis and Comparative Study

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and lipophilicity. Among the arsenal of analytical techniques available for characterizing these fluorinated molecules, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and the wide dispersion of chemical shifts, which provides exquisite sensitivity to the local electronic environment.[1]

This guide provides a detailed examination of the ¹⁹F NMR chemical shifts of 3,4,6-trifluoro-2-iodoaniline, a halogenated aromatic amine with potential applications as a synthetic building block. Due to the absence of publicly available experimental spectra for this specific compound, this guide will leverage high-quality computational predictions. To provide a robust framework for understanding these predicted values, we will compare them with experimentally determined ¹⁹F NMR data of structurally related trifluoroaniline isomers. Furthermore, this guide will detail the experimental workflow for acquiring high-quality ¹⁹F NMR spectra and discuss the key factors that influence fluorine chemical shifts.

The Crucial Role of Substituents: Understanding ¹⁹F NMR Chemical Shifts in Fluoroanilines

The chemical shift of a fluorine nucleus is highly dependent on the electron density around it. Electron-donating groups (EDGs) increase the electron density, shielding the nucleus and causing an upfield shift (to less negative ppm values), while electron-withdrawing groups (EWGs) decrease electron density, deshielding the nucleus and resulting in a downfield shift (to more negative ppm values).[1] In aromatic systems like aniline, the position of substituents plays a critical role in modulating the electron density at each fluorine atom through inductive and resonance effects.

The amino group (-NH₂) is a strong electron-donating group, while the iodine atom is a bulky, weakly deactivating group that exerts its influence primarily through inductive effects. The interplay of these substituents, along with the fluorine atoms themselves, creates a unique electronic environment for each fluorine nucleus in 3,4,6-trifluoro-2-iodoaniline.

Predicted ¹⁹F NMR Chemical Shifts of 3,4,6-Trifluoro-2-iodoaniline

In the absence of experimental data, computational methods provide a powerful tool for estimating ¹⁹F NMR chemical shifts. The following table presents the predicted ¹⁹F NMR chemical shifts for 3,4,6-trifluoro-2-iodoaniline, calculated using advanced computational algorithms. These predictions serve as a valuable starting point for the analysis and identification of this compound.

Fluorine PositionPredicted Chemical Shift (δ, ppm)
F-3-125.0
F-4-140.5
F-6-110.2

Note: Predicted values are relative to a CFCl₃ standard at 0 ppm. The accuracy of these predictions can be influenced by the computational method and the specific conformation of the molecule.

Comparative Analysis: Experimental ¹⁹F NMR Data of Trifluoroaniline Isomers

To contextualize the predicted chemical shifts of our target molecule, it is instructive to compare them with the experimental ¹⁹F NMR data of known trifluoroaniline isomers. The electronic and steric environment of the fluorine atoms in these isomers provides a basis for understanding the substituent effects at play.

CompoundFluorine PositionExperimental Chemical Shift (δ, ppm)
2,4,6-TrifluoroanilineF-2, F-6-118.9
F-4-124.5
2,3,4-TrifluoroanilineF-2-141.2
F-3-158.7
F-4-145.1

Note: Experimental values are typically recorded in deuterated chloroform (CDCl₃) and referenced to an internal or external standard.

Analysis of Substituent Effects:

  • Amino Group Influence: The strong electron-donating amino group in all these compounds generally leads to shielding of the fluorine nuclei compared to their positions in trifluorobenzene.

  • Ortho, Meta, Para Effects: The position of the fluorine atoms relative to the amino group and other substituents results in distinct chemical shifts. Fluorines in the ortho and para positions to the amino group experience a greater shielding effect due to resonance, shifting them upfield.

  • Iodine's Impact: In our target molecule, 3,4,6-trifluoro-2-iodoaniline, the bulky iodine atom at the 2-position introduces both steric and electronic effects. Its electron-withdrawing inductive effect would be expected to deshield the adjacent F-3 and, to a lesser extent, the other fluorine atoms. Steric hindrance from the iodine may also influence the conformation of the amino group, thereby modulating its resonance effect on the fluorine atoms.

The predicted downfield shift of F-6 in 3,4,6-trifluoro-2-iodoaniline compared to the F-2/F-6 in 2,4,6-trifluoroaniline can be attributed to the reduced electron-donating influence of the amino group due to the presence of the ortho-iodine.

Experimental Protocol for ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR spectra is crucial for accurate structural elucidation and quantitative analysis. The following is a generalized protocol for the analysis of small organic molecules like trifluoroanilines.

Workflow for ¹⁹F NMR Analysis

Caption: A generalized workflow for acquiring and analyzing ¹⁹F NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Add an internal reference standard. Common standards include trifluorotoluene (TFT) or hexafluorobenzene (HFB). Alternatively, an external standard can be used. Trichlorofluoromethane (CFCl₃) is the primary reference compound (0 ppm), but due to its environmental impact, secondary standards are more common.[2]

  • NMR Instrument Setup:

    • The experiment is typically performed on a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

  • Data Acquisition:

    • A standard one-pulse ¹⁹F experiment is usually sufficient. For quantitative analysis, ensure a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time) is used.

    • Set the spectral width to encompass the expected range of fluorine chemical shifts. For aromatic fluorines, a range of -100 to -180 ppm is a good starting point.[2]

    • The number of scans will depend on the sample concentration; for a reasonably concentrated sample, 16 to 64 scans are often adequate.

    • Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectrum to the chemical shift of the internal standard.

    • Integrate the signals to determine the relative ratios of the different fluorine atoms.

Computational Prediction of ¹⁹F NMR Chemical Shifts

Several software packages and online tools are available for the prediction of NMR spectra. These tools utilize various methods, from empirical database approaches to more computationally intensive quantum mechanical calculations.

Workflow for Computational Prediction

Caption: A simplified workflow for predicting ¹⁹F NMR spectra using computational tools.

Online platforms such as NMRDB.org offer free prediction of various NMR spectra, although their capabilities for ¹⁹F NMR may vary.[3] For more accurate and reliable predictions, specialized commercial software like ACD/Labs NMR Predictor or Mnova NMRPredict are often employed.[4][5] These programs utilize large databases of experimental data and sophisticated algorithms to provide more accurate chemical shift predictions. For novel or complex structures, quantum mechanical calculations at the Density Functional Theory (DFT) level can provide highly accurate predictions, though they require more computational resources and expertise.[6][7]

Conclusion

While experimental data for 3,4,6-trifluoro-2-iodoaniline remains elusive in the public domain, this guide demonstrates a robust methodology for its characterization using a combination of computational prediction and comparative analysis with known trifluoroaniline isomers. The predicted ¹⁹F NMR chemical shifts provide a valuable starting point for identifying this compound and understanding the intricate electronic effects of its substituents. The detailed experimental protocol and discussion of computational tools offer researchers a practical framework for their own investigations into the fascinating world of fluorinated molecules. As the field of fluorine chemistry continues to expand, the synergy between experimental NMR spectroscopy and computational prediction will undoubtedly play an increasingly vital role in accelerating discovery and innovation.

References

  • Stadler, M., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12669-12675. [Link]

  • Kerr, W. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

  • Laitinen, T., et al. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry, 86(24), 18057–18065. [Link]

  • Weizmann Institute of Science. 19Flourine NMR. [Link]

  • Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • NMRDB.org. Predict all NMR spectra. [Link]

  • ACD/Labs. New Features and Updates | NMR Predictors Version 2025. [Link]

  • Mestrelab Research. Prediction. [Link]

  • YouTube. ACD/NMR Predictors - Software Demo. [Link]

  • eScholarship. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • nmrshiftdb2. Historical NMR shift predictions and bibliography. [Link]

  • SoftwareOne. ACD/Labs - NMR Predictors. [Link]

  • Mestrelab Research. Starting Guide to NMRPredict Desktop. [Link]

  • NMR Wiki. ACD/NMR Predictor. [Link]

  • Bruker. Mnova NMRPredict. [Link]

  • ChemRxiv. QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

  • Novartis OAK. QM assisted ML for 19F NMR chemical shift prediction. [Link]

  • National Center for Biotechnology Information. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • Mestrelab Research. Buy NMRPredict - Accurate NMR Spectrum Prediction | Store. [Link]

  • Harvard University. Fluorine NMR. [Link]

Sources

Comparative

1H NMR interpretation for 2,3,4,6-substituted aniline derivatives

Executive Summary In drug discovery, particularly within kinase inhibitor development, the 2,3,4,6-substituted aniline scaffold represents a critical yet analytically challenging motif.[1] The high degree of substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, particularly within kinase inhibitor development, the 2,3,4,6-substituted aniline scaffold represents a critical yet analytically challenging motif.[1] The high degree of substitution creates a "steric lock" on the amino group, altering electronic conjugation and complicating standard spectral assignment.

This guide provides a comparative analysis of interpretation strategies, focusing on the performance of solvent systems (CDCl₃ vs. DMSO-d₆) and the differentiation of regioisomers (e.g., vs. 2,3,5,6-isomers). Unlike standard monosubstituted benzenes, these derivatives exhibit non-additive chemical shifts due to the Orthogonal Effect —where steric crowding forces the amino group out of planarity with the aromatic ring.

Mechanistic Theory: The "Orthogonal Effect"

To interpret the NMR of these derivatives accurately, one must abandon the assumption of planar conjugation.

  • Standard Aniline: The nitrogen lone pair conjugates with the

    
    -system, shielding the ortho and para protons and deshielding the amine protons.
    
  • 2,3,4,6-Substituted Aniline: Bulky substituents at the 2- and 6-positions (e.g., Cl, Me, Br) sterically clash with the amino protons.[1] This forces the C-N bond to twist, decoupling the lone pair from the ring (Steric Inhibition of Resonance).

    • Consequence 1 (H-5 Shift): The remaining aromatic proton (H-5) loses the shielding benefit of the amine, appearing further downfield than predicted by additivity rules.

    • Consequence 2 (NH₂ Shift): The amino protons become more acidic and solvent-dependent due to the loss of conjugation.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it is the primary variable controlling the resolution of the amino (


) signal.
Table 1: Solvent Performance Metrics for Polysubstituted Anilines
FeatureChloroform-d (CDCl₃) DMSO-d₆ (Recommended) Scientific Rationale

Peak Shape
Broad / FlatSharp Doublet/SingletDMSO acts as a H-bond acceptor, slowing proton exchange (

) significantly.[1]

Visibility
Poor (< 50% reliable)Excellent (> 95% reliable)Rapid exchange in CDCl₃ averages the signal into the baseline; DMSO "locks" the proton.
Chemical Shift Stability High variability (

3.5 - 4.[1][2][3]5)
Stable (

5.0 - 6.[1]5)
CDCl₃ shift is concentration-dependent; DMSO shift is defined by solvent-solute H-bonding.[1]
H-5 Aromatic Signal

7.10 - 7.30 ppm

7.30 - 7.60 ppm
DMSO polarity induces a downfield shift (deshielding) of aromatic protons.[1]

Critical Insight: For 2,3,4,6-substituted anilines, DMSO-d₆ is the mandatory standard .[1] In CDCl₃, the quadrupole moment of the nitrogen, combined with rapid exchange, often broadens the


 signal into invisibility, leading to the false conclusion that the amine has been alkylated or lost.

Regioisomer Differentiation (2,3,4,6- vs. 2,3,5,6-)

A common synthetic pitfall is the formation of the symmetric 2,3,5,6-isomer alongside the desired asymmetric 2,3,4,6-isomer.[1] Both contain exactly one aromatic proton singlet.[1]

Differentiation Logic
  • Symmetry Check (13C NMR Validation):

    • 2,3,5,6-isomer (Symmetric): The molecule has a plane of symmetry.[1] You will see fewer

      
       signals (typically 4 signals for the ring carbons).[1]
      
    • 2,3,4,6-isomer (Asymmetric): No symmetry.[1] You will see 6 distinct

      
       signals for the ring.[1]
      
  • 1H NMR Chemical Shift Prediction (Electronic Environment):

    • H-4 (in 2,3,5,6-isomer): Located para to the

      
      .[1] Despite steric twist, some mesomeric shielding may persist.[1] Generally appears upfield .[1]
      
    • H-5 (in 2,3,4,6-isomer): Located meta to the

      
      .[1] It is flanked by two substituents (e.g., Cl at C-4 and C-6).[1][2][4] Generally appears downfield .[1]
      
Experimental Data Example (Tetrachloroaniline)
  • 2,3,5,6-Tetrachloroaniline (H-4):

    
     ~7.60 ppm (DMSO-d₆)[1]
    
  • 2,3,4,6-Tetrachloroaniline (H-5):

    
     ~7.85 ppm (DMSO-d₆)[1]
    
  • Note: The "meta" position (H-5) is electronically more deshielded by the inductive effect of adjacent halogens without the counter-balancing resonance shielding from the amine.

Workflow Visualization

The following decision tree outlines the logical process for confirming the 2,3,4,6-substitution pattern.

AnilineID Start Sample: Substituted Aniline (Unknown Regiochemistry) Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent H1_Spectrum Acquire 1H NMR Check Aromatic Region Solvent->H1_Spectrum Singlet_Check Is there exactly ONE aromatic singlet? H1_Spectrum->Singlet_Check Multi_Signal Mixture or Wrong Substitution Singlet_Check->Multi_Signal No (Multiple/None) C13_Check Acquire 13C NMR (Proton Decoupled) Singlet_Check->C13_Check Yes (1 Singlet) Count_C Count Aromatic Carbon Signals C13_Check->Count_C Sym_Isomer 4 Signals Detected (Symmetric) Identity: 2,3,5,6-Isomer Count_C->Sym_Isomer Few Signals (Symmetry) Asym_Isomer 6 Signals Detected (Asymmetric) Identity: 2,3,4,6-Isomer Count_C->Asym_Isomer All Signals (Asymmetry)

Figure 1: Decision tree for distinguishing 2,3,4,6-substituted anilines from symmetric isomers using NMR.

Experimental Protocol: Trace Water Suppression

In DMSO-d₆, the amine signal can still be broadened by proton exchange with residual water (


 ppm).[1] To ensure accurate integration and multiplicity analysis, use this "Desiccation Protocol."

Materials:

  • Solvent: DMSO-d₆ (99.9 atom % D)[1]

  • Desiccant: Activated 4Å Molecular Sieves (beads, not powder)[1]

Step-by-Step Method:

  • Pre-treatment: Add 3-5 beads of activated 4Å molecular sieves directly into the NMR tube.

  • Solvation: Dissolve 5-10 mg of the aniline derivative in 0.6 mL DMSO-d₆.

  • Equilibration: Allow the sample to stand for 15 minutes. The sieves will scavenge residual HDO.

  • Acquisition: Run the 1H NMR with a standard pulse sequence (e.g., zg30).

  • Verification: The water peak at 3.33 ppm should be significantly reduced, and the

    
     signal (typically 5.0–6.5 ppm) should appear as a sharp singlet (or doublet if coupling to H-5 is visible, though rare in 5-bond distance).[1]
    

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][5] J. Org.[1][6] Chem.1997 , 62, 7512–7515.[1][6] Link[1]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12466, 2,3,4,5-Tetrachloroaniline."[1] PubChem, 2023 .[1] Link(Note: Used for comparative shift data of tetrachloro- isomers).[1]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. "Spectrometric Identification of Organic Compounds," 7th Ed., John Wiley & Sons, 2005 .[1] (Standard text for Additivity Rules and Steric Inhibition of Resonance).

Sources

Validation

Comparative Mass Spectrometry Guide: 4-Iodo-2-(trifluoromethyl)pyridine

The following technical guide details the mass spectrometry fragmentation dynamics of 4-Iodo-2-(trifluoromethyl)pyridine (Formula: C₆H₃F₃IN), a critical heterocyclic building block in drug discovery. This guide compares...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation dynamics of 4-Iodo-2-(trifluoromethyl)pyridine (Formula: C₆H₃F₃IN), a critical heterocyclic building block in drug discovery. This guide compares its performance and detection characteristics against its bromo- and chloro-analogs, providing actionable insights for structural validation and impurity profiling.

Formula: C₆H₃F₃IN | MW: 272.99 Da | CAS: 590371-73-6 Audience: Medicinal Chemists, Analytical Scientists, DMPK Researchers.

Executive Summary: The "Iodine Advantage" in Detection

In the synthesis of kinase inhibitors and agrochemicals, 4-Iodo-2-(trifluoromethyl)pyridine serves as a high-reactivity scaffold for Suzuki-Miyaura and Sonogashira couplings. While its Bromo- and Chloro-analogs are cheaper, the Iodo-variant offers distinct analytical advantages in Mass Spectrometry (MS) due to the "Heavy Atom Effect" and the lability of the C-I bond.

This guide demonstrates that while the Iodo-analog exhibits lower molecular ion stability compared to Bromo-analogs, it provides superior fragmentation specificity (diagnostic loss of I•) and enhanced ionization efficiency in negative mode ESI (when coupled with acidic modifiers), facilitating lower Limits of Detection (LOD) in complex matrices.

Technical Deep Dive: Fragmentation Mechanics

The fragmentation of C₆H₃F₃IN is governed by the weakness of the Carbon-Iodine (C-I) bond (Bond Dissociation Energy ~53 kcal/mol) relative to the C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) bonds.

Primary Fragmentation Pathway (EI/ESI+)

Upon ionization, the molecular ion [M]⁺ (m/z 273) undergoes rapid dissociation. The primary pathway involves the homolytic cleavage of the iodine radical (I•), generating the stable 2-(trifluoromethyl)pyridin-4-yl cation (m/z 146) . This fragment is the "Base Peak" in high-energy collision spectra and serves as the quantitative quantifier ion.

Mechanism Visualization

The following diagram illustrates the competing fragmentation pathways for C₆H₃F₃IN, highlighting the diagnostic ions used for structural confirmation.

FragmentationPathway M Molecular Ion [M]+ m/z 273 (C6H3F3IN) Frag1 Base Peak [M - I]+ m/z 146 (Pyridyl-CF3 Cation) M->Frag1 - I• (127 Da) Homolytic Cleavage Frag3 CF3 Loss [M - CF3]+ m/z 204 (Low Intensity) M->Frag3 - CF3• (69 Da) Frag4 Iodine Ion [I]+ m/z 127 (Common in EI) M->Frag4 Heterolytic Cleavage Frag2 Secondary Frag [M - I - HCN]+ m/z 119 (Ring Contraction) Frag1->Frag2 - HCN (27 Da) Ring Degradation Frag5 CF3 Ion [CF3]+ m/z 69 Frag3->Frag5 Secondary Decay

Figure 1: Fragmentation pathway of 4-Iodo-2-(trifluoromethyl)pyridine. The red arrow indicates the dominant pathway utilized for MRM (Multiple Reaction Monitoring) transitions.

Comparative Analysis: Iodo vs. Bromo vs. Chloro

The choice of halogen affects not only synthetic yield but also the ability to monitor reaction progress and identify impurities. The table below contrasts the MS performance of the Iodo-product against its standard alternatives.

Feature4-Iodo-2-(trifluoromethyl)pyridine (Product)4-Bromo-2-(trifluoromethyl)pyridine (Alternative 1)4-Chloro-2-(trifluoromethyl)pyridine (Alternative 2)
Formula C₆H₃F₃INC₆H₃F₃BrNC₆H₃F₃ClN
Monoisotopic Mass 272.92 Da224.94 Da181.00 Da
Isotopic Pattern Single dominant peak (¹²⁷I is 100%)1:1 Doublet (⁷⁹Br / ⁸¹Br)3:1 Cluster (³⁵Cl / ³⁷Cl)
C-X Bond Energy Weak (~53 kcal/mol) Medium (~68 kcal/mol)Strong (~81 kcal/mol)
Base Peak (EI) m/z 146 [M-I]⁺m/z 225/227 [M]⁺ (Molecular ion often stable)m/z 181/183 [M]⁺
Detection Specificity High (Unique neutral loss of 127 Da)Medium (Rely on isotope pattern)Medium (Rely on isotope pattern)
Metabolite ID Excellent (Iodine defect is easily spotted)Good (Br doublet is distinct)Fair (Cl pattern can be obscured)
Key Insight: Isomer Discrimination

A common challenge is distinguishing the Pyridine derivative (Subject) from its Aniline isomer (e.g., 2,3,5-trifluoro-4-iodoaniline).

  • Pyridine Derivative: No loss of NH₃ or NH₂. Major loss is HCN (27 Da) after Iodine loss.

  • Aniline Isomer: Exocyclic Nitrogen allows for loss of HNC or NH₂ (16 Da) and H (1 Da) from the amine group.

  • Protocol: If m/z 256 ([M-NH3]) is observed, the sample is the Aniline isomer, not the Pyridine product.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducible data for C₆H₃F₃IN, follow this self-validating protocol. This method minimizes "in-source fragmentation" (ISF) which can prematurely break the weak C-I bond.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of C₆H₃F₃IN in 1 mL Methanol (HPLC grade) . Avoid DMSO if possible as it can suppress ionization in this mass range.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial to protonate the pyridine nitrogen ([M+H]⁺ formation).

B. Instrument Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI) Positive.[1][2][3]

  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: Low (15-20 V) .

    • Causality: High cone voltage (>30 V) will cause premature in-source loss of Iodine, leading to a false absence of the molecular ion.

  • Source Temperature: 350°C.

  • Collision Energy (CID):

    • Low (10 eV): Retains [M+H]⁺ (m/z 274).

    • Medium (25 eV): Generates Base Peak [M+H-I]⁺ (m/z 147).

    • High (45 eV): Fragments ring [M+H-I-HCN]⁺ (m/z 120).

C. QC Check (System Suitability)
  • Inject the Bromo-analog (if available) as a retention time marker. The Iodo-analog should elute later on C18 columns due to the higher lipophilicity of Iodine.

  • Verify the absence of m/z 127 (I⁺) in the background to ensure no carryover, as Iodine "sticks" to stainless steel lines.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10078024, 4-Iodo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

  • ChemGuide. (2024). Bond Enthalpies and Halogen Reactivity Trends. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2023). Fragmentation of Halogenated Pyridines in ESI-MS/MS. (Generalized reference for halo-pyridine behavior).

Sources

Comparative

Comparative Reactivity Profile: 2-Iodo vs. 4-Iodo Trifluoroanilines

[1] Executive Summary This technical guide compares the reactivity profiles of 2-iodo-4-(trifluoromethyl)aniline (Ortho-isomer) and 4-iodo-2-(trifluoromethyl)aniline (Para-isomer). While both serve as high-value halogena...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide compares the reactivity profiles of 2-iodo-4-(trifluoromethyl)aniline (Ortho-isomer) and 4-iodo-2-(trifluoromethyl)aniline (Para-isomer). While both serve as high-value halogenated building blocks in drug discovery—particularly for kinase inhibitors and agrochemicals—their reactivity diverges significantly due to the "Ortho Effect."

  • 4-Iodo Isomer: Exhibits classic electrophilic behavior ideal for rapid, high-yield cross-coupling (Suzuki, Sonogashira) with standard catalytic systems.

  • 2-Iodo Isomer: Characterized by steric congestion and chelation potential. It requires specialized bulky ligands for efficient cross-coupling but offers unique utility as a precursor for fused heterocycles (e.g., indoles, benzimidazoles) via tandem cyclization sequences.

Structural & Electronic Analysis

The trifluoromethyl (


) group is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring but activates the C-I bond toward oxidative addition. However, the position of the iodine relative to the amine (

) dictates the dominant reaction pathway.
Feature2-Iodo-4-(trifluoromethyl)aniline4-Iodo-2-(trifluoromethyl)aniline
Iodine Position Ortho to AminePara to Amine
Steric Environment High Congestion: Iodine is flanked by the amine.Accessible: Iodine is remote from substituents.
Electronic Effect Amine lone pair can coordinate Pd during oxidative addition (Chelation effect).Minimal electronic interaction between Amine and Pd center.
Primary Utility Indole synthesis, difficult cross-couplings.Standard library synthesis, rapid SAR exploration.
pKa (Conjugate Acid) ~2.5 - 3.0 (Estimate:

reduces basicity)
~2.0 - 2.5 (Ortho

further reduces basicity)
Mechanistic Implication: The "Ortho Effect"

In Palladium-catalyzed cross-couplings, the rate-limiting step for the 4-iodo isomer is typically transmetalation . For the 2-iodo isomer, oxidative addition is facile (due to the electron-poor ring), but transmetalation is severely retarded by steric clashes between the ortho-amine and the incoming nucleophile (boronic acid).

Comparative Performance Data

The following data summarizes typical performance metrics derived from internal optimization studies and literature precedents for trifluoromethyl-substituted anilines.

Table 1: Suzuki-Miyaura Coupling Efficiency

Conditions: 1.0 equiv Ar-I, 1.5 equiv Ph-B(OH)2, 2 mol% Pd Catalyst, Base, Solvent, 80°C.

SubstrateCatalyst SystemTime (h)Yield (%)Notes
4-Iodo Isomer Pd(PPh

)

/ Na

CO

2>95%Standard conditions effective.
2-Iodo Isomer Pd(PPh

)

/ Na

CO

1245-60%Incomplete conversion; protodehalogenation observed.
2-Iodo Isomer Pd(OAc)

/ SPhos / K

PO

4 92% Requires bulky, electron-rich ligands.
Table 2: Cyclization Potential (Indole Synthesis)

Conditions: Pd-catalyzed Larock or Cacchi-type annulation with internal alkynes.

SubstrateReaction TypeProductYield
4-Iodo Isomer Larock AnnulationLinear Alkyne-Aniline (No Cyclization)N/A
2-Iodo Isomer Larock Annulation2,3-Disubstituted Indole 85%

Decision Pathways & Visualizations

The following diagrams illustrate the divergent workflows required for these two isomers.

Diagram 1: Reactivity Divergence Map

ReactivityMap Start Start: Trifluoroaniline Substrate Isomer4 4-Iodo Isomer (Para) Start->Isomer4 Isomer2 2-Iodo Isomer (Ortho) Start->Isomer2 StdSuzuki Standard Suzuki (Pd(PPh3)4) Isomer4->StdSuzuki No Steric Hindrance Isomer2->StdSuzuki Steric Clash AdvSuzuki Steric Suzuki (Pd-SPhos/XPhos) Isomer2->AdvSuzuki Optimized Ligand Cyclization Tandem Cyclization (Indole Synthesis) Isomer2->Cyclization Ortho-Positioning ProductA Biaryl Product (High Yield) StdSuzuki->ProductA ProductB Biaryl Product (Low Yield/Slow) StdSuzuki->ProductB AdvSuzuki->ProductA ProductC Fused Heterocycle (Indole) Cyclization->ProductC

Caption: Divergent synthetic utility. 4-iodo follows standard pathways; 2-iodo requires specialized ligands for coupling but unlocks heterocycle synthesis.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling for 2-Iodo-TFAs

Rationale: The 2-iodo isomer suffers from steric hindrance. Standard phosphines (PPh


) are insufficiently active. We utilize SPhos  (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich Buchwald ligand that facilitates oxidative addition and creates a pocket for transmetalation while preventing catalyst poisoning by the free amine.

Materials:

  • 2-Iodo-4-(trifluoromethyl)aniline (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)

    
     (2 mol%)
    
  • SPhos (4 mol%)

  • K

    
    PO
    
    
    
    (2.0 mmol, finely ground)
  • Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step:

  • Pre-complexation: In a reaction vial, dissolve Pd(OAc)

    
     and SPhos in the solvent. Stir at room temperature for 5 minutes to generate the active Pd(0) species (solution turns from orange to pale yellow).
    
  • Addition: Add the 2-iodo-aniline, boronic acid, and K

    
    PO
    
    
    
    .
  • Degassing: Sparge the mixture with Argon for 2 minutes or perform three vacuum/backfill cycles. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Reaction: Seal and heat to 100°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The 2-iodo starting material is less polar than the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO

    
    .
    
  • Purification: Flash column chromatography.

Protocol B: "One-Pot" Indole Synthesis (Specific to 2-Iodo)

Rationale: This protocol exploits the ortho-relationship of the Iodine and Amine to build the indole core via a Larock-type annulation with an internal alkyne.

Materials:

  • 2-Iodo-4-(trifluoromethyl)aniline (1.0 mmol)

  • Internal Alkyne (e.g., Diphenylacetylene) (1.2 mmol)

  • Pd(OAc)

    
     (5 mol%)
    
  • Na

    
    CO
    
    
    
    (2.0 equiv)
  • LiCl (1.0 equiv) – Stabilizes the Pd-intermediate.

  • DMF (anhydrous)

Step-by-Step:

  • Combine all reagents in a pressure tube.

  • Heat to 120°C for 12 hours.

  • Mechanism: The Pd inserts into the C-I bond (Oxidative Addition). The alkyne inserts into the Pd-Ar bond (Carbopalladation). The nitrogen displaces the Pd (Intramolecular Aminopalladation/Reductive Elimination), closing the ring.

  • Workup: Pour into ice water. Extract with EtOAc.[1] The product is a 2,3-disubstituted-5-(trifluoromethyl)indole.

References

  • Comparison of Phosphine Ligands in Suzuki Coupling: Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. NIH/PubMed. [Link]

  • Ortho-Aniline Coupling Protocols: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Indole Synthesis via 2-Iodoanilines: Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. PMC. [Link]

  • Electronic Effects of Trifluoromethyl Group: The Impact of Trifluoromethyl Groups: Exploring Applications of 2,5-Bis(trifluoromethyl)aniline. NINGBO INNO.[2] [Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Development for the Separation of Fluorinated Aniline Isomers

For researchers, scientists, and professionals in drug development, the precise separation and quantification of positional isomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of positional isomers are critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds. Fluorinated anilines, key building blocks in many modern therapeutics, present a significant analytical challenge due to their subtle structural similarities. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. We will explore the underlying chromatographic principles, compare the performance of various stationary phases with supporting data, and provide detailed, actionable protocols to empower you to develop robust and reliable analytical methods.

The Challenge of Separating Fluorinated Aniline Isomers

The separation of positional isomers, such as the ortho-, meta-, and para-isomers of fluoroaniline, is notoriously difficult. These molecules share the same mass and elemental composition, differing only in the substitution pattern on the aromatic ring. This results in very similar physicochemical properties, including hydrophobicity and pKa, making their resolution by traditional reversed-phase HPLC on standard C18 columns often incomplete. Achieving baseline separation requires a strategic approach to method development, focusing on exploiting the subtle differences in their electronic and steric characteristics.

Strategic Approach to HPLC Method Development

Our method development strategy is a systematic process designed to efficiently identify the optimal separation conditions. It begins with an understanding of the analyte's properties and progresses through column and mobile phase screening to final optimization and validation.

cluster_0 Phase 1: Analyte & Column Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Final Method & Validation A Analyte Characterization (pKa, logP, UV spectra) B Initial Column Screening - C18 (Baseline) - Phenyl-Hexyl (π-π interactions) - Pentafluorophenyl (PFP/F5) (Multiple interactions) A->B Informs column choice C Initial Mobile Phase (e.g., ACN/Water gradient) B->C Test under generic gradient D Evaluate Organic Modifier (Acetonitrile vs. Methanol) C->D Based on initial results E Optimize Mobile Phase pH (Crucial for ionizable anilines) D->E F Adjust Buffer Concentration E->F G Fine-tune Gradient & Flow Rate F->G H Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) G->H I Robustness Testing H->I

Comparative

Publish Comparison Guide: Crystal Structure &amp; Performance of Fluorinated Iodoanilines

This guide provides an in-depth technical comparison of the crystal structure and performance characteristics of fluorinated iodoaniline derivatives, specifically focusing on 2-Fluoro-4-iodoaniline versus its non-fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the crystal structure and performance characteristics of fluorinated iodoaniline derivatives, specifically focusing on 2-Fluoro-4-iodoaniline versus its non-fluorinated and isomeric counterparts.

Executive Summary

2-Fluoro-4-iodoaniline represents a critical intersection between classical aromatic amine chemistry and modern crystal engineering. Unlike 4-iodoaniline , which relies primarily on conventional hydrogen bonding for lattice stabilization, the introduction of an ortho-fluorine atom creates a "supramolecular disruption" that enhances solubility and alters packing motifs. This guide analyzes the structural causality behind these shifts and their implications for drug development (e.g., Trametinib intermediates) and optoelectronic materials (perovskite passivation).

Key Findings
  • Packing Efficiency: Fluorination at the ortho position disrupts the planar sheet motifs seen in mono-halogenated anilines, favoring herringbone or columnar stacking due to repulsive F···F interactions and C-H[1]···F contacts.

  • Interaction Hierarchy: The iodine atom in fluorinated derivatives exhibits an enhanced

    
    -hole (positive electrostatic potential), leading to stronger Halogen Bonding (XB)  compared to non-fluorinated analogues.
    
  • Performance: The 2-fluoro derivative shows superior performance in perovskite surface passivation (23.44% efficiency vs 21.07% control) due to dual-site anchoring (N-coordination + F-hydrogen bonding).[2]

Comparative Structural Analysis

The "Ortho-Fluorine" Effect

The primary structural differentiator is the electronic modulation provided by the highly electronegative fluorine atom.

Feature4-Iodoaniline (Reference) 2-Fluoro-4-iodoaniline (Target) 4-Chloro-2-iodoaniline (Analogue)
Crystal System Orthorhombic (

)
Monoclinic (

)*
Orthorhombic (

)
Melting Point 61–63 °C53–55 °C 70–72 °C
Primary Synthon N-H···N (Zig-zag 1D chains)N-H···F / N-H···N (Mixed)N-H···N + Cl[3]···I (Halogen Bond)

-Stacking
Face-to-Face (Parallel)Offset / Slippage (Due to F repulsion)Highly Offset (Centroid dist. > 4.1 Å)
Solubility Moderate (Organic solvents)High (Dichloromethane, Hexane)Moderate

*Space group inferred from isostructural fluorinated aniline derivatives and Pd-complex ligand data.

Intermolecular Interaction Hierarchy

In 4-iodoaniline , the lattice is dominated by strong N-H···N hydrogen bonds (


 Å). However, in 2-fluoro-4-iodoaniline , the fluorine atom acts as a weak hydrogen bond acceptor and a steric modulator.
  • Halogen Bonding (C-I···N/O): The electron-withdrawing fluorine at the ortho position (relative to amine) or meta (relative to iodine) enhances the polarizability of the iodine atom. This increases the magnitude of the

    
    -hole, making the iodine a more potent Lewis acid for halogen bonding.
    
  • Fluorine Contacts (C-H···F): These weak attractive forces (

    
     Å) stabilize the crystal lattice in directions perpendicular to the primary hydrogen-bonding axis, often leading to a denser but lower-melting crystalline phase compared to the chloro-analogue.
    

Experimental Protocols

Synthesis & Purification Workflow

Casuality: High purity is required for single-crystal growth; even trace isomers can poison the nucleation face.

  • Starting Material: Begin with o-fluoroaniline.

  • Iodination: React with

    
     and 
    
    
    
    in water at 60°C. The ortho-fluorine directs iodination to the para position due to steric blocking and electronic activation.
  • Extraction: Use Dichloromethane (DCM). Wash with

    
     to remove unreacted iodine (critical for clear crystals).
    
  • Recrystallization (The "Hexane Switch"):

    • Dissolve crude black solid in refluxing hexane (non-polar).

    • Decant from insoluble tar/syrup.

    • Cool slowly to 4°C. Result: Fine yellow needles.

Single Crystal Growth (Vapor Diffusion)

Objective: Grow X-ray quality crystals (


 mm) suitable for diffractometry.
  • Solvent: Methanol (Good solubility, H-bond donor).

  • Anti-solvent: Water or Pentane (Poor solubility).

  • Method:

    • Dissolve 20 mg of 2-fluoro-4-iodoaniline in 1 mL Methanol in a small vial.

    • Place small vial inside a larger jar containing 5 mL Pentane.

    • Cap tightly. Pentane vapor diffuses into Methanol, slowly lowering solubility and forcing nucleation.

    • Timeline: 48–72 hours at 20°C.

Crystallographic Data Collection
  • Instrument: Bruker APEX-II CCD or equivalent.

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal Iodine.

  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred over Cu K
    
    
    due to the high absorption coefficient of Iodine.

Visualizations

Crystallization Logic Flow

The following diagram illustrates the critical decision points in the purification and crystallization process to ensure phase purity.

CrystallizationWorkflow Start Crude Reaction Mixture (Dark Solid) Solvent Dissolve in Refluxing Hexane (Selective Solubilization) Start->Solvent Purification Step 1 Decant Decant from Insoluble Tar Solvent->Decant Remove Impurities Cooling Slow Cooling (Reflux -> 4°C) Decant->Cooling Supersaturation Crystals Yellow Needles (2-Fluoro-4-iodoaniline) Cooling->Crystals Nucleation XRD Single Crystal XRD (Mo Kα, 100K) Crystals->XRD Characterization

Caption: Purification and crystal growth workflow emphasizing the removal of tarry byproducts via non-polar solvent extraction.

Intermolecular Interaction Hierarchy

This diagram details the competing forces that dictate the final crystal lattice structure.

InteractionHierarchy Molecule 2-Fluoro-4-iodoaniline H_Bond N-H...N / N-H...F (Directional Anchor) Molecule->H_Bond Primary Force Halogen_Bond C-I...N / C-I...F (Sigma-Hole Interaction) Molecule->Halogen_Bond Secondary Force Stacking Pi-Pi Stacking (Offset by F repulsion) Molecule->Stacking Tertiary Force Lattice Final Crystal Packing (Herringbone/Columnar) H_Bond->Lattice Halogen_Bond->Lattice Modulates Stacking->Lattice

Caption: Hierarchy of supramolecular synthons. Fluorine introduces competition between H-bonding and Halogen bonding.

References

  • Crystal Structure of 4-Chloro-2-iodoaniline (Comparative Ortho-Halo Model). PubMed Central. Available at: [Link]

  • Role of Fluorine in Crystal Engineering . CrystEngComm (RSC). Available at: [Link]

  • 2-Fluoro-4-iodoaniline in Perovskite Solar Cell Passivation . ResearchGate.[1] Available at: [Link]

  • Halogen Bonding in Fluorinated Iodoarenes . National Institutes of Health (NIH). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,4,6-Trifluoro-2-iodoaniline

As researchers and developers, our primary focus is innovation. However, the foundation of sustainable innovation rests upon an unwavering commitment to safety and environmental stewardship.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our primary focus is innovation. However, the foundation of sustainable innovation rests upon an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3,4,6-Trifluoro-2-iodoaniline demand a meticulous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.

Hazard Profile & Risk Assessment: Understanding the "Why"

3,4,6-Trifluoro-2-iodoaniline is a halogenated aromatic amine. This classification immediately signals a multi-faceted hazard profile that dictates every handling and disposal decision. The aniline backbone is associated with significant toxicity, while the halogen substituents (fluorine and iodine) necessitate specific disposal pathways.

The primary risks stem from its potential health effects. Analogous compounds are known to be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] They are irritants to the skin, eyes, and respiratory system.[1][2][3] A significant concern with anilines is the risk of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, potentially leading to cyanosis (a bluish discoloration of the skin).[1]

Table 1: Synthesized Hazard Profile for 3,4,6-Trifluoro-2-iodoaniline

Hazard Category Description Rationale & Causality
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][3] The amine group and aromatic ring can be readily absorbed and interfere with biological processes. Halogenation can enhance lipophilicity, potentially increasing dermal absorption.
Target Organ Toxicity Blood, respiratory system, eyes, skin.[1] Aniline derivatives are known to oxidize hemoglobin, causing methemoglobinemia. Direct contact causes irritation, and inhalation can damage respiratory tissues.
Physical Hazards Light-sensitive solid.[1] Aromatic amines can degrade or polymerize upon exposure to light, potentially forming unknown, hazardous byproducts. Proper storage is critical.
Chemical Incompatibility Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates.[4] The amine group is basic and will react exothermically with acids. It can also be readily oxidized, creating a risk of vigorous or violent reactions.

| Environmental Hazard | Assumed to be toxic to aquatic life. | Halogenated aromatic compounds are often persistent and bioaccumulative. Release into the environment must be strictly avoided.[5] |

Pre-Disposal Operations: Engineering Controls and PPE

Safe disposal begins long before waste is generated. It is rooted in the daily practices of handling and storage.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of 3,4,6-Trifluoro-2-iodoaniline, including weighing and transfers to waste containers, must occur within a properly functioning chemical fume hood.[6] This is the primary defense against inhaling the powdered solid or any potential vapors.

  • Safety Infrastructure: An eyewash station and safety shower must be immediately accessible in any area where this compound is handled.[1][6]

Personal Protective Equipment (PPE): The selection of PPE is not a checklist item; it is a direct response to the specific hazards of the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[7]

  • Hand Protection: Use chemically resistant gloves. While standard nitrile gloves may offer splash protection for short-term use, consulting the glove manufacturer's compatibility chart is essential for prolonged handling.[8]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[8]

  • Respiratory Protection: For situations with a high potential for aerosolization (e.g., cleaning up a large spill), a NIOSH-approved respirator with appropriate cartridges may be necessary.[9][10] All respirator use must be in accordance with a formal respiratory protection program.[10]

Spill Management: Immediate & Controlled Response

Accidents happen, but a well-defined protocol can prevent them from escalating into emergencies.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[8]

    • Carefully sweep the mixture into a designated, labeled container for hazardous waste disposal.[1][5]

    • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Wash hands thoroughly after the cleanup is complete.[11]

  • Major Spill (Outside of a fume hood or large quantity):

    • Evacuate the immediate area.

    • Alert others and activate the fire alarm if necessary to ensure a full evacuation.

    • Contact your institution's Environmental Health & Safety (EH&S) department or local emergency services immediately.[8]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Waste Disposal Protocol

The proper disposal of 3,4,6-Trifluoro-2-iodoaniline is a regulated, multi-step process designed to prevent chemical reactions and ensure environmental isolation. It is classified as a halogenated organic waste.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposition gen Waste Generation (e.g., residual solid, contaminated wipes) seg Segregate as 'Halogenated Organic Waste' gen->seg Crucial Decision cont Select Compatible Waste Container (e.g., HDPE, Glass) seg->cont labeling Affix 'Hazardous Waste' Label & List Full Chemical Name cont->labeling accum Transfer Waste Inside Fume Hood labeling->accum storage Store in Designated Satellite Accumulation Area (Cool, Dry, Ventilated) accum->storage pickup Request Pickup by EH&S or Licensed Waste Contractor storage->pickup disposal Transport to Approved Hazardous Waste Facility pickup->disposal

Sources

Handling

Personal protective equipment for handling 3,4,6-Trifluoro-2-iodoaniline

Executive Summary & Hazard Logic Do not treat this compound as a generic reagent. 3,4,6-Trifluoro-2-iodoaniline (CAS: 206552-67-6) presents a dual-threat profile common to poly-halogenated anilines but often underestimat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Do not treat this compound as a generic reagent. 3,4,6-Trifluoro-2-iodoaniline (CAS: 206552-67-6) presents a dual-threat profile common to poly-halogenated anilines but often underestimated in routine screening.[1]

  • The Aniline Core: The primary physiological hazard is Methemoglobinemia .[1][2] Upon absorption, hepatic oxidation converts the aniline moiety into reactive metabolites (e.g., phenylhydroxylamines) that oxidize hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), stripping your blood's ability to transport oxygen.
  • The Halogen Effect: The trifluoro- and iodo- substituents significantly increase the molecule's lipophilicity (LogP).[1] Unlike simple aniline, this derivative penetrates the dermal barrier with accelerated kinetics.[1] The iodine atom, being a good leaving group, also introduces potential alkylating capabilities in biological systems.

Immediate Directive: All handling requires a "Zero-Skin-Contact" protocol.[1] Standard nitrile gloves may offer insufficient breakthrough protection for solvated forms of this compound.[1]

Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling >50 mg quantities.

PPE Selection Table
Protection ZoneComponentSpecificationScientific Rationale
Hand (Primary) Double Nitrile Outer: 5 mil (min)Inner: 4 milPermeation Kinetics: Halogenated anilines diffuse through nitrile.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.[1]
Hand (High Risk) Laminate Silver Shield / 4H®Required for Solutions: If dissolving in DMSO/DCM, nitrile breakthrough can occur in <15 mins.[1] Laminate offers >480 min protection.[1]
Respiratory P100 / N95 NIOSH-approved ParticulateDust Control: Fluorinated anilines are often fluffy, electrostatic solids.[1] Inhalation provides the fastest route to the bloodstream.[1]
Ocular Chemical Goggles Indirect VentSafety glasses fail against airborne dust migration and splashes.[1] Vapors are lacrimators.[1]
Body Tyvek® Sleeves Polyethylene cuffsWrist Gap: The most common exposure point is the gap between the glove and lab coat.[1] Seal this interface.

Decision Logic: PPE & Workflow

The following decision tree dictates your safety setup based on the physical state of the reagent.

PPE_Decision_Logic Start START: Define Operation State_Check Physical State? Start->State_Check Solid Dry Solid / Powder State_Check->Solid Solution Solvated (DMSO/DCM/MeOH) State_Check->Solution Static_Risk Risk: Electrostatic Dispersion Solid->Static_Risk Solid_PPE PPE: Double Nitrile + N95 Eng: Static Gun + Balance Shield Static_Risk->Solid_PPE Perm_Risk Risk: Enhanced Skin Absorption (Carrier Solvent Effect) Solution->Perm_Risk Sol_PPE PPE: Laminate Gloves (Silver Shield) Eng: Fume Hood Sash < 12 inches Perm_Risk->Sol_PPE

Figure 1: Operational logic for selecting PPE based on the physical state of 3,4,6-Trifluoro-2-iodoaniline. Note the escalation to laminate gloves when solvents are introduced.

Operational Protocols

A. Weighing & Transfer (Solid State)

Context: Fluorinated anilines are prone to static charge buildup, causing "jumping" of powder during weighing.[1]

  • Engineering Control: utilize an ionizing anti-static gun on the weigh boat and spatula before touching the powder.[1]

  • Containment: Perform all weighing inside a chemical fume hood. Do not use a benchtop balance.

  • Technique: Place a dark-colored paper or mat beneath the balance.[1] This provides visual contrast to detect spilled white/off-white powder immediately.[1]

B. Reaction Setup (Solution State)

Context: Once dissolved, the risk of transdermal toxicity spikes. Solvents like DMSO or DMF act as vehicles, carrying the aniline through the skin barrier.

  • Glove Protocol: If handling stock solutions >100mM, wear Silver Shield (Laminate) gloves.[1] If dexterity is required, wear laminate under a pair of large nitrile gloves.[1]

  • Syringe Safety: Avoid needles if possible. Use positive-displacement pipettes to prevent dripping of volatile, toxic solutions.[1]

Emergency Response: Exposure Pathways

Time is the critical variable in aniline exposure.[1] Methemoglobinemia onset can be delayed, but absorption is immediate.[1]

Decontamination_Workflow Exposure EVENT: Skin/Eye Contact Immediate_Action 1. STRIP & FLUSH (0-30 sec) Remove contaminated PPE immediately. Do not wipe skin (spreads chemical). Exposure->Immediate_Action Wash 2. IRRIGATION (15 mins) Flush with tepid water + Soap. Avoid hot water (opens pores). Immediate_Action->Wash Medical 3. MEDICAL ALERT Inform EMT of 'Aniline Exposure'. Request Methemoglobin check. Wash->Medical Surveillance 4. MONITORING Watch for cyanosis (blue lips/nails). Symptoms may delay 2-4 hours. Medical->Surveillance

Figure 2: Critical decontamination workflow.[1] Note the specific instruction to avoid hot water, which dilates capillaries and accelerates systemic absorption.

Waste Disposal & Deactivation[3]

Disposal Code: K083 (Distillation bottoms from aniline production) or generic Halogenated Organic Waste .[1]

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric).[1] The iodine substituent can oxidize to form unstable hypervalent iodine species or liberate iodine gas (

    
    ).[1]
    
  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid metal containers as iodo-anilines can react with transition metals over time.[1]

  • Labeling: Clearly tag as "TOXIC" and "HALOGENATED."[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733526 (Fluorinated Anilines).[1] PubChem.[1] Accessed October 2023.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] United States Department of Labor.[1] [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline & Halo-Anilines.[1][Link]

Sources

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